Selegiline Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 2 investigational indications.
See also: Selegiline (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
| Record name | Selegiline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044584 | |
| Record name | Selegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Color/Form |
Crystals | |
CAS No. |
14611-52-0 | |
| Record name | Selegiline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selegiline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-142 °C | |
| Record name | SELEGILINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Selegiline Hydrochloride: A Multifaceted Approach to Neuroprotection
An In-depth Technical Guide on the Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease. Beyond its symptomatic effects stemming from the potentiation of dopaminergic neurotransmission, a compelling body of evidence has illuminated the profound neuroprotective properties of selegiline. These protective effects are not solely attributable to MAO-B inhibition but encompass a sophisticated interplay of anti-apoptotic, neurotrophic, and antioxidant mechanisms. This technical guide provides a comprehensive exploration of the core mechanisms underlying selegiline's neuroprotective actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Neuroprotective Mechanisms of this compound
Selegiline's neuroprotective capacity is multifaceted, extending beyond its well-established role as an MAO-B inhibitor. The key mechanisms can be categorized as follows:
-
MAO-B Inhibition and Reduction of Oxidative Stress: By irreversibly inhibiting MAO-B, selegiline reduces the catabolism of dopamine, thereby mitigating the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of this enzymatic process. This reduction in oxidative stress is a cornerstone of its neuroprotective effect.
-
Anti-Apoptotic Activity: Selegiline has been demonstrated to directly interfere with the apoptotic cascade. A significant aspect of this function involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thus altering the Bax/Bcl-2 ratio in favor of cell survival.[1] Furthermore, recent studies have identified a novel mechanism wherein selegiline covalently binds to and inhibits the pro-apoptotic activity of protein disulfide isomerase (PDI), preventing mitochondrial outer membrane permeabilization (MOMP).[2]
-
Induction of Neurotrophic Factors: Selegiline promotes the synthesis and release of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][3] These molecules are crucial for neuronal survival, differentiation, and synaptic plasticity.
-
Antioxidant Properties Independent of MAO-B Inhibition: Selegiline enhances the cellular antioxidant defense system by upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4] This is, in part, mediated by the activation of the NRF2/ARE signaling pathway.
-
Modulation of Glutamate Excitotoxicity: Selegiline has been shown to protect neurons from glutamate-induced excitotoxicity, a common pathway of neuronal death in various neurodegenerative conditions.[1][5]
Quantitative Data on Selegiline's Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the neuroprotective efficacy of selegiline.
| Parameter | Experimental Model | Selegiline Concentration/Dose | Observed Effect | Reference |
| Neuronal Viability | Cultured Retinal Neurons (glutamate-induced toxicity) | 1, 10, 100 µM | Dose-dependent inhibition of neuronal cell death. | [1] |
| Hippocampus-derived Neural Stem Cells (H2O2-induced oxidative stress) | 20 µM | Increased cell viability to 64.4% (compared to 29.66% in control). | [6] | |
| Neurotrophic Factor Upregulation | Cultured Mouse Astrocytes | 2 mM (24h) | NGF: 26-fold increase; BDNF: 1.7-fold increase; GDNF: 4.2-fold increase. | [3] |
| MPTP Mouse Model | 1.0 mg/kg/day (14 days) | GDNF mRNA: 2.10-fold increase; BDNF mRNA: 2.75-fold increase. | [1] | |
| GDNF protein: 143.53% increase; BDNF protein: 157.05% increase. | [1] | |||
| Anti-Apoptotic Effects | MPTP Mouse Model | 1.0 mg/kg/day (14 days) | Reversal of the increased Bax/Bcl-2 gene and protein expression ratio. | [1] |
| Hippocampus-derived Neural Stem Cells (H2O2-induced oxidative stress) | 20 µM | Significant decrease in apoptotic and necrotic cells. | [6] | |
| Antioxidant Enzyme Activity | Mesencephalic Slice Cultures | 10⁻⁸ M | Maximal effective concentration for increased SOD1 activity. | [4] |
| 10⁻¹⁰ M | Maximal effective concentration for increased SOD2 activity. | [4] |
Key Signaling Pathways in Selegiline-Mediated Neuroprotection
Two major signaling pathways have been identified as central to the neuroprotective effects of selegiline that are independent of MAO-B inhibition:
The TrkB/PI3K/CREB Signaling Pathway
Selegiline's induction of neurotrophic factors, particularly BDNF, leads to the activation of the Tropomyosin receptor kinase B (TrkB). This initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt, which ultimately leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, including anti-apoptotic proteins like Bcl-2.
Caption: Selegiline-induced TrkB/PI3K/CREB signaling pathway.
The NRF2/ARE Signaling Pathway
Selegiline promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Selegiline is thought to induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression.
Caption: Selegiline-mediated activation of the NRF2/ARE pathway.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the neuroprotective effect of selegiline against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Neurotoxin (e.g., MPP+ at a final concentration of 1 mM or H2O2 at 125 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Selegiline Pre-treatment: Treat the cells with various concentrations of selegiline (e.g., 0, 10, 20, 30, 40 µM) for 48 hours.
-
Neurotoxin Exposure: After pre-treatment, expose the cells to the neurotoxin (e.g., MPP+ or H2O2) for the desired duration (e.g., 30 minutes for H2O2, 24 hours for MPP+).
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Neuroprotection in an MPTP Mouse Model
Objective: To evaluate the neuroprotective effect of selegiline in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
TUNEL assay kit
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into groups: Control (saline), MPTP (MPTP + saline), and Selegiline (MPTP + selegiline).
-
Administer selegiline (e.g., 1.0 mg/kg/day, p.o.) or saline for a specified period (e.g., 14 days).
-
Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) for a set number of days.
-
-
Behavioral Analysis: Conduct behavioral tests (e.g., rotarod performance, locomotor activity) at different time points to assess motor function.
-
Tissue Processing:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Cryoprotect the brains in sucrose solutions and section the substantia nigra and striatum.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
TUNEL Assay:
-
Perform a TUNEL assay on brain sections to detect apoptotic cells in the substantia nigra.
-
Count the number of TUNEL-positive cells.
-
Western Blot for Bcl-2 and Bax
Objective: To quantify the expression of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins in response to selegiline treatment.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
Conclusion
The neuroprotective actions of this compound are intricate and extend far beyond its primary function as an MAO-B inhibitor. Through the modulation of key signaling pathways involved in apoptosis, neurotrophic support, and antioxidant defense, selegiline presents a powerful, multi-pronged approach to safeguarding neurons from degenerative processes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of selegiline and its derivatives in the context of neurodegenerative diseases. The continued elucidation of these complex mechanisms will undoubtedly pave the way for the development of novel and more effective neuroprotective strategies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. brieflands.com [brieflands.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline enhances NGF synthesis and protects central nervous system neurons from excitotoxic and ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective Strategy: An In-depth Technical Guide to the Discovery and History of Selegiline
Foreword: The journey of a therapeutic agent from laboratory bench to clinical practice is often a testament to serendipity, keen observation, and relentless scientific inquiry. Selegiline, the first selective inhibitor of monoamine oxidase-B (MAO-B), exemplifies this journey. Initially conceived as a potential psychic energizer, its unique pharmacological profile carved a pivotal niche in the management of Parkinson's disease and opened new avenues in neuropharmacology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of Selegiline, with a focus on the core experimental findings that established its selective MAO-B inhibition.
The Dawn of a Discovery: From Antidepressant to a Unique MAO Inhibitor
The story of Selegiline, or (-)-Deprenyl, begins in the early 1960s. In 1962, Zoltán Ecseri at Chinoin Pharmaceuticals in Budapest, Hungary, first synthesized the compound.[1][2] Shortly after, the pharmacologist Dr. József Knoll and his team at Semmelweis University, also in Budapest, began to meticulously study its properties.[1][2][3] The initial goal was to develop a new class of "psychic energizers," inspired by the antidepressant effects of the then-known non-selective monoamine oxidase inhibitors (MAOIs).[1]
Early clinical trials in the mid-to-late 1960s did indeed show that racemic Deprenyl and later the levorotatory enantiomer, Selegiline, possessed antidepressant effects.[4][5] However, Knoll and his colleague Kálmán Magyar noted peculiar and advantageous features that distinguished Selegiline from its predecessors.[1][2] The most significant of these was the absence of the "cheese effect"—a dangerous hypertensive crisis that occurred when patients on non-selective MAOIs consumed tyramine-rich foods.[1][4] This observation was a critical clue that Selegiline possessed a novel mechanism of action.
Unveiling Selectivity: The Identification of MAO-B Inhibition
The pivotal breakthrough came with the growing understanding that monoamine oxidase was not a single entity. In 1968, J.P. Johnston discovered that MAO exists in at least two forms, which he termed MAO-A and MAO-B, distinguishable by their substrate specificities and inhibitor sensitivities.[2][6]
Knoll and Magyar, armed with this new knowledge, were able to mechanistically explain their observations.[2] Their experiments revealed that Selegiline was a potent, selective, and irreversible inhibitor of the MAO-B isoform.[2][6] This selectivity was the key to its safety profile; MAO-A, primarily responsible for metabolizing tyramine in the gut, was largely spared at therapeutic doses, thus avoiding the "cheese effect".[2] Their seminal paper in 1972 announced Selegiline as the first selective inhibitor of MAO-B, a discovery that would become a "Science Citation Classic" a decade later.[6][7]
Mechanism of Action
Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the degradation of catecholamines, most notably dopamine, in the brain.[1][2] By selectively and irreversibly inhibiting MAO-B, Selegiline prevents the breakdown of dopamine in the synaptic cleft, thereby increasing dopaminergic neurotransmission. This is particularly relevant in the context of Parkinson's disease, a condition characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.
Core Experimental Evidence for MAO-B Selectivity
The establishment of Selegiline's selectivity hinged on a series of in vitro and in vivo experiments that compared its inhibitory effects on MAO-A and MAO-B.
In Vitro Enzyme Inhibition Assays
The primary method for determining selectivity involves incubating recombinant human MAO-A and MAO-B enzymes with the inhibitor across a range of concentrations. The enzyme's activity is then measured using a substrate that is metabolized into a detectable product (often fluorescent or colorimetric).
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Preparation: Human recombinant MAO-A and MAO-B enzymes are diluted to a working concentration in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Selegiline is dissolved in a solvent like DMSO and then serially diluted to create a range of test concentrations.
-
Incubation: The enzymes are pre-incubated with the various concentrations of Selegiline (or a vehicle control) for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: A substrate is added to initiate the enzymatic reaction. A common substrate for both enzymes is kynuramine, which is metabolized to the fluorescent product 4-hydroxyquinoline.[8][9] Specific substrates can also be used, such as benzylamine for MAO-B and serotonin for MAO-A.[5]
-
Reaction Termination: After a set time (e.g., 20 minutes), the reaction is stopped, often by adding a strong base like 2N NaOH.
-
Detection: The amount of fluorescent product is measured using a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission for 4-hydroxyquinoline).[10]
-
Data Analysis: The percentage of inhibition at each Selegiline concentration is calculated relative to the control. These values are then plotted to determine the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Selegiline Inhibitory Potency
The selectivity of an inhibitor is determined by comparing the IC50 values for the two enzyme isoforms. A high ratio of IC50 (MAO-A) / IC50 (MAO-B) indicates high selectivity for MAO-B.
| Enzyme Isoform | Selegiline IC50 | Reference |
| MAO-A | ~23,000 nM (23 µM) | [1] |
| MAO-B | ~11-51 nM | [1][11] |
| Selectivity Ratio (A/B) | ~450 - 2000 fold | [1][11] |
Note: IC50 values can vary based on experimental conditions (e.g., substrate used, enzyme source).
In Vivo Confirmation
In vivo studies in animal models provided crucial confirmation of Selegiline's selective action. A common method involves administering the MAO inhibitor to an animal (e.g., a rat) and then measuring the levels of specific MAO-B substrates or their metabolites in the brain or urine.[12]
One key substrate for MAO-B is β-phenylethylamine (PEA).[13] Inhibition of MAO-B leads to a significant increase in PEA levels. By measuring PEA concentrations after administration of Selegiline versus a non-selective or MAO-A selective inhibitor, researchers could confirm its preferential effect on MAO-B in vivo.[12] These studies showed that inhibitors like Selegiline caused a strong, dose-dependent increase in brain PEA levels, while selective MAO-A inhibitors had no such effect.[12]
A New Therapeutic Horizon: Application in Parkinson's Disease
The selective inhibition of MAO-B, the primary enzyme for dopamine degradation in the human brain, was of immense interest for Parkinson's disease research.[1] In the mid-1970s, Peter Riederer and Moussa B.H. Youdim proposed its use in Parkinson's patients.[1][2][14] Youdim provided Selegiline obtained from Knoll to Walther Birkmayer in Vienna, who published the first paper on its efficacy in Parkinson's disease in 1975.[2][6]
Clinical trials quickly demonstrated two major benefits:
-
Levodopa-Sparing Effect: When added to a levodopa regimen, Selegiline allowed for a reduction in the required levodopa dose, thereby mitigating some of levodopa's long-term side effects.[1]
-
Delayed Need for Levodopa: In newly diagnosed patients, Selegiline monotherapy was shown to significantly delay the need to start levodopa treatment, suggesting a potential disease-modifying or neuroprotective effect.[1]
Data Presentation: Summary of Key Early Clinical Trials
| Study | Year | Patients (n) | Design | Key Outcome |
| Tetrud & Langston | 1989 | 54 | Double-blind, Placebo-controlled | Selegiline delayed the need for levodopa by an average of 8 months.[1] |
| DATATOP (The Parkinson Study Group) | 1989 | 800 | Double-blind, Placebo-controlled | Selegiline monotherapy significantly delayed the onset of disability requiring levodopa therapy. |
| Myllylä et al. (Finnish Study) | 1991 | 52 | Double-blind, Placebo-controlled | Median time to levodopa initiation was ~6 months longer in the Selegiline group.[1] |
Historical Development Timeline
The path of Selegiline's development is marked by key discoveries and collaborations that transformed it from a chemical curiosity into a therapeutic staple.
Conclusion
The history of Selegiline is a compelling narrative of scientific progress, where fundamental biochemical discoveries paved the way for targeted therapeutic strategies. The identification of its selective MAO-B inhibitory properties by József Knoll and Kálmán Magyar not only provided a safer alternative to older antidepressants but, more importantly, offered a novel mechanism to address the neurochemical deficit in Parkinson's disease. The rigorous experimental work that underpinned this discovery, from in vitro enzyme kinetics to in vivo validation, serves as a paradigm for rational drug development. Selegiline remains a cornerstone in the study of monoamine oxidase and a vital tool in the clinical management of neurodegenerative disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 2-phenylethylamine in rat brain after MAO inhibitors, and in human CSF and urine by capillary GC and chemical ionization MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selegiline: a molecule with innovative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Selegiline Hydrochloride in preclinical studies
An In-depth Technical Guide to the Preclinical Pharmacological Profile of Selegiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a levorotatory acetylenic derivative of phenethylamine, is a highly selective, irreversible inhibitor of Monoamine Oxidase Type B (MAO-B).[1][2] Initially developed as a novel MAO blocker, its unique pharmacological profile led to its prominent role as an adjunct therapy in Parkinson's disease.[3][4] In preclinical studies, Selegiline has demonstrated a complex profile that extends beyond simple enzyme inhibition, encompassing neuroprotective and neurorestorative properties. This document provides a comprehensive overview of its preclinical pharmacology, focusing on its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and performance in key non-clinical models.
Pharmacodynamics: Mechanism of Action and Effects
Selegiline's primary pharmacodynamic effect is the selective and irreversible inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the human brain.[2][5] This action underpins its therapeutic efficacy in Parkinson's disease.
Selective MAO-B Inhibition
By covalently binding to the active site of MAO-B, Selegiline blocks the oxidative deamination of dopamine, leading to increased dopaminergic activity in the nigrostriatal pathways.[1][2] This selective inhibition is crucial for its safety profile, as it leaves MAO-A, the enzyme responsible for metabolizing tyramine and other monoamines in the gut, largely unaffected at therapeutic doses, thus avoiding the hypertensive crisis ("cheese effect") associated with non-selective MAO inhibitors.[2][6] However, this selectivity is dose-dependent, and at higher concentrations, Selegiline also inhibits MAO-A.[7][8][9] Preclinical studies in rodents show it is approximately 100 times more potent at inhibiting MAO-B than MAO-A in vivo.[8]
Neuroprotective and Anti-Apoptotic Effects
Preclinical research has consistently shown that Selegiline possesses neuroprotective properties independent of MAO-B inhibition.[10][11][12] These effects are attributed to the propargylamine structure of the molecule.[12] Studies in cell culture and animal models demonstrate that Selegiline can protect neurons from various toxins and oxidative stress.[13][14]
The proposed mechanisms include:
-
Upregulation of Anti-Apoptotic Proteins: Selegiline has been shown to increase the expression of anti-apoptotic proteins like Bcl-2.[10][13]
-
Induction of Neurotrophic Factors: It promotes the synthesis of crucial survival factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[12][15][16]
-
Stabilization of Mitochondrial Function: Selegiline helps maintain mitochondrial integrity and function, which is critical for neuronal survival.[10][11]
Pharmacokinetics: ADME Profile
Selegiline is rapidly absorbed and extensively metabolized following oral administration in preclinical species. It readily crosses the blood-brain barrier.[17]
Absorption and Bioavailability
Oral bioavailability is generally low and variable due to significant first-pass metabolism.[18] In dogs, the absolute oral bioavailability was determined to be approximately 8.5%.[19] Novel delivery systems, such as intranasal nanoparticles in rats, have been shown to dramatically increase plasma and brain concentrations compared to oral administration.[20]
Distribution
Selegiline is lipophilic and penetrates the blood-brain barrier, achieving high concentrations in the brain along with its metabolites.[17] It is extensively bound to macromolecules.[17]
Metabolism
Selegiline undergoes extensive first-pass metabolism, primarily in the liver and intestines, through N-dealkylation.[17][18] The major metabolites are pharmacologically active:
-
N-desmethylselegiline (DMS)
-
L-methamphetamine
-
L-amphetamine
These metabolites, particularly the amphetamine isomers, may contribute to some of the pharmacological effects and side effects of Selegiline.[8][18] The metabolism is stereospecific, with the (-)-Selegiline enantiomer yielding (-) metabolites without racemization.[17]
Excretion
In animal experiments, Selegiline and its metabolites are eliminated primarily through renal excretion (approximately 73% in rats), with a smaller portion eliminated in the feces.[17]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from preclinical studies.
Table 1: Pharmacokinetic Parameters of Selegiline in Dogs (1 mg/kg dose) [19]
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Terminal Half-life (t½) | 60.24 ± 9.56 min | - |
| Cmax | - | 5.2 ± 1.36 ng/mL |
| Tmax | - | 25 ± 5.8 min |
| Systemic Clearance (CL) | 159.91 ± 19.28 mL/min/kg | - |
| Volume of Distribution (Vd) | 6.56 ± 0.56 L/kg | - |
| Absolute Bioavailability (F) | - | 8.51 ± 3.31% |
Table 2: Pharmacokinetic Parameters of Selegiline and Metabolites (Human Data for reference) [8]
| Compound | Elimination Half-life (Single Oral Dose) | Elimination Half-life (Multiple Oral Doses) |
|---|---|---|
| Selegiline | 1.2–3.5 h | 7.7–9.7 h |
| Desmethylselegiline (DMS) | 2.2–3.8 h | 9.5 h |
| L-methamphetamine | 14–21 h | - |
| L-amphetamine | 16–18 h | - |
Preclinical Efficacy Models
The neuroprotective effects of Selegiline have been extensively studied in various preclinical models, most notably the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease.
The MPTP-Induced Neurotoxicity Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is widely used to assess the neuroprotective and neurorestorative potential of therapeutic agents.[15][21]
Detailed Experimental Protocol (Subacute Mouse Model)
The following protocol is a representative example from preclinical studies.[15][16]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: Mice receive daily intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg/day) dissolved in saline for 5 consecutive days.[15] Control groups receive saline injections. This subacute regimen induces a significant loss of dopaminergic neurons without the severity of acute models, making it suitable for evaluating neurorescue effects.[15]
-
Drug Administration: Selegiline (e.g., 1.0 mg/kg/day) is dissolved in saline and administered via intragastric (i.g.) gavage or other routes.[15] Treatment can be initiated before, during, or after MPTP administration to study protective or restorative effects.
-
Behavioral Assessment: Motor function and gait are assessed at baseline and various time points post-treatment using tests like automated gait analysis.[15][16]
-
Endpoint Analysis (Post-mortem):
-
Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.
-
Biochemical Analysis: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA).
-
Gene/Protein Expression: Levels of neurotrophic factors (BDNF, GDNF) and apoptotic markers (Bax, Bcl-2) are quantified using RT-PCR and Western blot.[15][16]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selegiline: a reappraisal of its role in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline : pharmacology [selegiline.com]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 9. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Pharmacokinetics and metabolism of selegiline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The pharmacokinetics and absolute bioavailability of selegiline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of intranasally administered selegiline nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Selegiline Hydrochloride: A Technical Examination of its Anti-Aging Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selegiline hydrochloride, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), has been the subject of considerable research regarding its potential as an anti-aging therapeutic. Initially developed for the treatment of Parkinson's disease and major depressive disorder, its neuroprotective, antioxidant, and catecholaminergic-enhancing properties have led to investigations into its effects on lifespan and healthspan. This technical guide provides an in-depth analysis of the core mechanisms of action of selegiline, a summary of key preclinical findings in various animal models, detailed experimental protocols from seminal studies, and a discussion of the signaling pathways implicated in its potential anti-aging effects.
Core Mechanisms of Action
Selegiline's therapeutic potential in the context of aging is believed to stem from a combination of interconnected mechanisms:
-
Monoamine Oxidase B (MAO-B) Inhibition: Selegiline is a potent and selective irreversible inhibitor of MAO-B.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[2] The activity of MAO-B increases with age, leading to a decline in dopamine levels and an increase in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] By inhibiting MAO-B, selegiline increases the bioavailability of dopamine in the brain and reduces the generation of ROS, thereby mitigating oxidative stress.[1][2]
-
Catecholaminergic Activity Enhancer (CAE) Effect: A theory proposed by Dr. Joseph Knoll suggests that selegiline also functions as a "catecholaminergic activity enhancer" (CAE).[3] This effect is thought to be distinct from MAO-B inhibition and involves the enhancement of impulse-propagation-mediated release of catecholamines like dopamine and norepinephrine.[3][4] This CAE effect is proposed to counteract the age-related decline in the activity of these neuronal systems, which is crucial for maintaining cognitive function and vitality.[5]
-
Neuroprotective and Anti-Apoptotic Properties: Selegiline has demonstrated neuroprotective effects in various experimental models, shielding neurons from a range of toxins and insults.[1][3] This neuroprotection is partly attributed to its antioxidant properties and its ability to modulate intracellular signaling pathways that promote cell survival. Selegiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and to interfere with the mitochondrial apoptosis cascade.[6][7][8]
-
Antioxidant Effects: Beyond reducing H₂O₂ production via MAO-B inhibition, selegiline has been shown to enhance the activity of endogenous antioxidant enzymes. Studies have reported that selegiline treatment can increase the activity of superoxide dismutase (SOD) and catalase in the brain, further bolstering the cellular defense against oxidative stress.[3][9]
Preclinical Evidence in Aging Models
The anti-aging potential of selegiline has been investigated in several animal models, with results varying depending on the species, sex, dosage, and timing of administration.
Rodent Studies
A significant body of research on selegiline's effects on lifespan has been conducted in rats and hamsters. The outcomes of these studies have been mixed, with some showing substantial life extension and others reporting no significant effect.
| Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Male Wistar Rats | 0.25 mg/kg, subcutaneously, 3 times per week, starting at 24 months of age | Increased average lifespan from 147 weeks to 192 weeks. | [10] |
| Male Wistar Rats | 0.001 mg/kg or 0.1 mg/kg, subcutaneously, 3 times per week, from 10 weeks of age until death | 0.1 mg/kg dose led to a significant increase in lifespan. | [11][12] |
| Male Fischer-344 Rats | 0.5 mg/kg, subcutaneously, 3 times weekly, starting at 18 and 24 months | Increased average lifespan by 15% and 34% respectively, but no increase in maximum lifespan. | [13] |
| Male and Female Fischer-344 Rats | 0.25 mg/kg, subcutaneously, 3 times weekly | Increased average lifespan by 8.1% in males and 6.7% in females. | [13] |
| Female Syrian Hamsters | 0.05 mg/kg/day, orally | Significantly increased lifespan. | [13] |
| Male Syrian Hamsters | 0.05 mg/kg/day, orally | No significant effect on lifespan. | [13] |
Canine Studies
Studies in dogs have provided further evidence for the potential life-extending effects of selegiline, particularly when administered in later life.
| Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Elderly Beagle Dogs (10-15 years old) | 1 mg/kg, orally, once daily for 2 years and 10 weeks | Significantly increased survival rate (80% in the selegiline group vs. 39% in the placebo group). | [14][15] |
| Geriatric Dogs | 0.5 mg/kg/day, orally | Improvements in sleeping patterns, reduced incontinence, and increased activity levels. | [15] |
Signaling Pathways
Several key signaling pathways are implicated in the neuroprotective and potential anti-aging effects of selegiline.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of selegiline.
Animal Lifespan Studies
-
Animals and Housing: Studies have utilized various rodent strains, including Wistar and Fischer-344 rats, as well as beagle dogs.[10][13][14] Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.
-
Drug Administration: this compound is often dissolved in saline for subcutaneous injection or administered orally in tablet form.[10][11][14] Dosages and administration schedules vary significantly between studies, as detailed in the data tables above. Control groups typically receive a placebo (e.g., saline or a placebo tablet).
-
Longevity Assessment: The primary endpoint is the lifespan of the animals. Survival is monitored daily, and the date of death is recorded for each animal. Statistical analyses, such as Kaplan-Meier survival curves, are used to compare the lifespan of treated and control groups.
Monoamine Oxidase B (MAO-B) Activity Assay
-
Principle: The activity of MAO-B is often determined using a fluorometric or spectrophotometric assay. These assays typically measure the production of hydrogen peroxide or another detectable product resulting from the oxidative deamination of a specific MAO-B substrate.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer) on ice. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.
-
Assay Procedure (Fluorometric Example):
-
A reaction mixture is prepared containing a fluorometric probe (e.g., OxiRed™ Probe), a developer, and an MAO-B specific substrate (e.g., tyramine, with a specific MAO-A inhibitor like clorgyline present to ensure only MAO-B activity is measured).
-
The tissue supernatant is added to the reaction mixture.
-
The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically over time at a constant temperature (e.g., 25°C).
-
The rate of increase in fluorescence is proportional to the MAO-B activity.
-
To test the inhibitory effect of selegiline, the enzyme preparation is pre-incubated with various concentrations of selegiline before the addition of the substrate.
-
Antioxidant Enzyme Assays
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD activity is often measured using an indirect assay based on the inhibition of a superoxide-generating reaction. For example, the reduction of cytochrome c or the auto-oxidation of pyrogallol by superoxide radicals is monitored spectrophotometrically. The ability of the sample to inhibit this reaction is proportional to its SOD activity.
-
Procedure (Spectrophotometric Example): A reaction mixture containing a source of superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule (e.g., cytochrome c) is prepared. The rate of reduction of cytochrome c is measured at a specific wavelength (e.g., 550 nm). The addition of the brain tissue homogenate containing SOD will inhibit this reduction, and the degree of inhibition is used to calculate the SOD activity.
-
-
Catalase Activity Assay:
-
Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).
-
Procedure (Spectrophotometric Example): The disappearance of H₂O₂ is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 240 nm). The brain tissue homogenate is added to a solution of H₂O₂ in a suitable buffer, and the change in absorbance over time is recorded.
-
Cognitive Function Assessment (Morris Water Maze)
-
Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the surface of the water in one of the four quadrants of the pool. Visual cues are placed around the room to allow for spatial navigation.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. This is typically repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Selegiline Administration: In studies evaluating the effect of selegiline on cognitive function, the drug is administered to the animals for a specified period before and/or during the behavioral testing.
Conclusion
The available preclinical evidence suggests that this compound holds promise as a potential anti-aging therapeutic. Its multifaceted mechanism of action, encompassing MAO-B inhibition, catecholaminergic enhancement, neuroprotection, and antioxidant effects, provides a strong rationale for its observed effects on lifespan and healthspan in various animal models. However, the variability in the results of rodent studies highlights the importance of factors such as dosage, timing of intervention, and the specific animal model used. The more consistent positive outcomes in canine studies are encouraging.
For drug development professionals, the signaling pathways modulated by selegiline, particularly the Nrf2 antioxidant response pathway and the Bcl-2 anti-apoptotic pathway, represent key targets for the development of novel geroprotective agents. Further research is warranted to fully elucidate the precise molecular mechanisms underlying selegiline's effects and to translate these promising preclinical findings into effective anti-aging strategies for humans. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future studies in this important area of research.
References
- 1. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (-)deprenyl (selegiline) on acetylcholinesterase and Na(+),K(+)-ATPase activities in adult rat whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacology of selegiline ((-)deprenyl). New aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Longevity study with low doses of selegiline/(-)-deprenyl and (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine (BPAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with L-deprenyl prolongs life in elderly dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selegiline - Longevity Wiki [en.longevitywiki.org]
Investigating the Neurotrophic Effects of Selegiline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Selegiline Hydrochloride, a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), is a well-established therapeutic for Parkinson's disease.[1][2] Beyond its primary mechanism of increasing dopamine availability, a compelling body of evidence reveals that selegiline exerts significant neurotrophic and neuroprotective effects.[2] These actions are largely independent of its MAO-B inhibitory function and involve the upregulation of key neurotrophic factors and the modulation of critical intracellular signaling pathways.[3][4] This technical guide provides an in-depth exploration of these neurotrophic effects, detailing the molecular mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing the involved pathways.
Upregulation of Neurotrophic Factors
Selegiline has been demonstrated to stimulate the synthesis and release of several critical neurotrophic factors that play a pivotal role in neuronal survival, growth, and differentiation.[1][5] These include Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][6] This upregulation is a key component of its neuroprotective profile.[7]
Quantitative Data on Neurotrophic Factor Induction
The following table summarizes the quantitative effects of selegiline and its metabolite, desmethylselegiline, on the synthesis of neurotrophic factors in cultured mouse astrocytes.
| Compound | Concentration | Duration | Neurotrophic Factor | Fold Increase in Medium | Peak Relative mRNA Level (Fold Increase) | Time to Peak mRNA |
| Selegiline | 2 mM | 24 h | NGF | 26.0 | 6.2 | 2 h |
| 2 mM | 24 h | BDNF | 1.7 | 3.4 | 6 h | |
| 2 mM | 24 h | GDNF | 4.2 | 2.7 | 2 h | |
| Desmethylselegiline | 1.68 mM | 24 h | NGF | 4.1 | 2.6 | 2 h |
| 1.68 mM | 24 h | BDNF | 1.7 | 1.7 | 6 h | |
| 1.68 mM | 24 h | GDNF | 2.4 | 1.8 | 2 h | |
| Data sourced from a study on cultured mouse astrocytes.[6] |
Core Signaling Pathways
Selegiline's neurotrophic effects are mediated through the activation of several pro-survival intracellular signaling cascades. The two most prominently implicated pathways are the CREB/BDNF and the PI3K/Akt/mTOR pathways.
CREB/BDNF Signaling Pathway
The cAMP response element-binding protein (CREB) is a crucial transcription factor that, upon phosphorylation (p-CREB), promotes the expression of genes involved in neuronal survival and plasticity, including BDNF.[8] Studies have shown that selegiline can prevent the decline in both total and phosphorylated CREB, leading to an increased output of BDNF.[8][9] This mechanism is vital for its neuroprotective action against neurotoxins like methamphetamine.[8]
Caption: Selegiline-activated CREB/BDNF signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Selegiline has been shown to activate this pathway, which is crucial for its neuroprotective effects against ischemic injury.[10][11] In animal models of global ischemia, selegiline treatment increased the expression levels of PI3K, Akt, and mTOR in the hippocampus, correlating with improved memory and a reduction in neuronal damage.[10][11]
Caption: Selegiline-activated PI3K/Akt/mTOR signaling pathway.
Anti-Apoptotic Mechanisms
Selegiline's neuroprotective capacity is tightly linked to its ability to inhibit apoptosis (programmed cell death). This is achieved through multiple mechanisms, including the regulation of the Bcl-2 family of proteins and a novel interaction with Protein Disulfide Isomerase (PDI).
-
Bcl-2 Family Induction: Selegiline enhances the expression of anti-apoptotic proteins from the Bcl-2 family, which act to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors like cytochrome c.[4]
-
Inhibition of PDI: Recent studies have identified Protein Disulfide Isomerase (PDI) as a novel target of selegiline. In neurodegenerative contexts, PDI can exhibit pro-apoptotic functions. Selegiline covalently binds to PDI, inhibiting its enzymatic activity and preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12]
Caption: Anti-apoptotic mechanisms of Selegiline.
Experimental Protocols
Reproducible and standardized protocols are essential for investigating the neurotrophic effects of selegiline. Below are methodologies for key experiments.
Protocol: Quantification of BDNF by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of BDNF in biological samples (e.g., serum, cell culture supernatant).
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for BDNF. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add prepared standards (recombinant BDNF) and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for BDNF. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horse Radish Peroxidase) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate until a color change is observed (typically 15-20 minutes), protected from light.
-
Reaction Stop: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the BDNF concentration in the unknown samples.
Protocol: Western Blot for Akt Phosphorylation
This protocol is used to assess the activation of the PI3K/Akt pathway by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection steps.
-
Analysis: Quantify the band intensity for both p-Akt and total Akt using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neurotrophic effects of this compound in a cell culture model.
Caption: Typical workflow for in vitro neurotrophic studies.
Conclusion
The neurotrophic properties of this compound extend well beyond its established role as an MAO-B inhibitor. By upregulating crucial neurotrophic factors such as BDNF, GDNF, and NGF, activating pro-survival signaling pathways like CREB/BDNF and PI3K/Akt, and inhibiting apoptotic mechanisms, selegiline presents a multifaceted profile for neuroprotection.[4][7][8][10] These findings underscore its potential as a disease-modifying agent in neurodegenerative disorders. Further research focusing on these specific neurotrophic mechanisms will be critical in optimizing its therapeutic application and in the development of novel neuroprotective strategies.
References
- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selegiline Differentiates Adult Stem Cells toward Dopaminergic-Like Neurons: A Comparison between Two Cellular Niches of Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of selegiline on neural stem cells differentiation: a possible role for neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Possible involvement of PI3K/AKT/mTOR signaling pathway in the protective effect of selegiline (deprenyl) against memory impairment following ischemia reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Selegiline Hydrochloride for Alzheimer's Disease: An Early-Stage Research Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Selegiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), has been investigated for its neuroprotective potential in Alzheimer's disease (AD). Primarily indicated for Parkinson's disease, its mechanism extends beyond dopamine metabolism, showing promise in preclinical AD models through anti-oxidative, anti-apoptotic, and neuroprotective actions. Early clinical trials suggested modest, short-term cognitive benefits, but subsequent meta-analyses have concluded these effects are not clinically meaningful, tempering initial enthusiasm. This technical guide provides a comprehensive overview of the early-stage research, detailing the core mechanisms, experimental protocols used in preclinical studies, and a summary of quantitative findings from both preclinical and early clinical investigations.
Core Mechanism of Action
Selegiline's primary mechanism is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme located on the outer mitochondrial membrane responsible for breaking down monoaminergic neurotransmitters, particularly dopamine.[2] In the context of Alzheimer's disease, elevated MAO-B activity is observed in the brain, which may contribute to oxidative stress.[1][3]
Beyond MAO-B inhibition, selegiline exhibits a range of neuroprotective properties:
-
Reduction of Oxidative Stress : It up-regulates the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase and reduces the production of oxidative radicals.[4] This helps to mitigate the neuronal damage caused by reactive oxygen species.
-
Anti-Apoptotic Effects : Selegiline has been shown to delay apoptosis (programmed cell death) in neurons by blocking the fall in mitochondrial membrane potential, a key step in the apoptotic cascade.[4]
-
Neurotoxin Protection : Pretreatment with selegiline can protect various types of neurons (dopaminergic, adrenergic, cholinergic) from a range of neurotoxins.[4]
-
Regulation of Amyloid Precursor Protein (APP) : Some studies suggest that selegiline can regulate the cleavage of APP and inhibit the formation of amyloid-beta (Aβ) plaques.[1]
-
Stimulation of Nitric Oxide (NO) Production : Research indicates that selegiline may induce increases in NO production in brain tissue, which can modulate cerebral blood flow and memory.[5][6]
At lower doses (e.g., 10 mg/day), selegiline is selective for MAO-B, but at higher doses, it can also inhibit MAO-A.[2][7] Many of its neuroprotective effects appear to be independent of its MAO-B inhibitory action.[4]
Preclinical Research
Preclinical studies have primarily utilized rodent models where Alzheimer's-like pathology is induced by the intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides.[8][9] These studies consistently demonstrate that selegiline can ameliorate cognitive deficits and oxidative stress.
Experimental Protocols
3.1.1 Amyloid-Beta Induced Animal Model of AD
-
Aβ Preparation : Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide is dissolved and incubated to produce neurotoxic amyloid fibrils.[10]
-
Induction : A single unilateral intracerebroventricular (U-ICV) injection of Aβ₁₋₄₂ (e.g., 5 μg) is administered to induce AD-like pathology, including spatial cognitive decline and synaptic plasticity disruption.[9][10] Control groups receive a vehicle injection (e.g., saline).
-
Treatment : Selegiline is administered orally (P.O.) via gavage, typically at a dose of 0.5 mg/kg/day, for a period of 30 consecutive days following Aβ injection.[8][9]
3.1.2 Behavioral and Electrophysiological Assays
-
Morris Water Maze (MWM) : Used to assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Key metrics include the time spent in the target quadrant during a probe trial.[8]
-
Barnes Maze Test (BMT) : An alternative to the MWM for spatial memory. A decrease in the time spent in the target zone on the probe day indicates cognitive decline.[9]
-
Novel Object Recognition (NOR) : Assesses recognition memory based on the animal's innate preference to explore a novel object over a familiar one.[8]
-
Long-Term Potentiation (LTP) : Hippocampal LTP is measured to assess synaptic plasticity. Reductions in the population spike (PS) amplitude and field excitatory postsynaptic potential (fEPSP) slope indicate impaired synaptic function.[9]
3.1.3 Biochemical Assays
-
Oxidative Stress Markers : Plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation, and total thiol group (TTG) content are measured. Increased MDA and decreased TTG indicate oxidative stress.[9] Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) are also assessed.[8]
-
MAO-B Activity : Enzyme activity is measured in brain homogenates (e.g., hippocampus, cerebral cortex) to confirm the inhibitory effect of selegiline.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Selegiline reverses aβ₂₅₋₃₅-induced cognitive deficit in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline and neuroprotection [selegiline.com]
- 5. Monoamine oxidase-B inhibitors in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selegiline, nitric oxide, and Alzheimer's disease [selegiline.com]
- 7. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 8. Protective effects of selegiline against amyloid beta-induced anxiety-like behavior and memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Chemical Synthesis and Derivatives of Selegiline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Selegiline Hydrochloride, a potent and selective irreversible inhibitor of monoamine oxidase-B (MAO-B), widely used in the management of Parkinson's disease and major depressive disorder. This document details various synthetic methodologies, explores the synthesis and pharmacological activities of its derivatives, and presents relevant signaling pathways and experimental protocols to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
Chemical Synthesis of this compound
The synthesis of (R)-(-)-N,α-Dimethyl-N-(2-propynyl)phenethylamine hydrochloride, or this compound, has been approached through several distinct chemical strategies. These methods vary in their starting materials, efficiency, and stereochemical control.
Synthesis from Phenylacetone
A common and well-established route to Selegiline involves a three-step synthesis commencing with phenylacetone and methylamine.[1] This pathway is advantageous due to the commercial availability of the starting materials.
A chemoenzymatic approach offers a highly stereoselective alternative, beginning with the enzymatic reductive amination of phenylacetone and propargylamine.[2] This method utilizes an imine reductase (IRED) to produce the key intermediate, (R)-desmethylselegiline, with high enantiomeric excess.[2] Subsequent reductive amination with formaldehyde yields (R)-selegiline.[2]
Experimental Protocol: Chemoenzymatic Synthesis of (R)-Selegiline [2]
-
Enzymatic Reductive Amination of Phenylacetone: Phenylacetone and propargylamine are reacted in the presence of an engineered imine reductase (IR36-M5 mutant) as a catalyst. This step yields (R)-desmethylselegiline.
-
Reductive Amination of (R)-desmethylselegiline: (R)-desmethylselegiline is dissolved in acetonitrile and cooled to 0°C in an ice-water bath. A 37% formaldehyde solution is added, followed by sodium cyanoborohydride after 5 minutes. The reaction is stirred at room temperature for 20 minutes.
-
Work-up and Purification: The reaction mixture is diluted with 0.1 M potassium hydroxide and extracted with ether. The combined organic phases are dried over Na₂SO₄, filtered, and concentrated under vacuum to yield (R)-selegiline.
Synthesis from (R)-(-)-Deoxyephedrine Hydrochloride (Levomethamphetamine Hydrochloride)
Another prominent synthetic route utilizes (R)-(-)-deoxyephedrine hydrochloride (levomethamphetamine hydrochloride) as the chiral starting material. This method involves the N-alkylation of levomethamphetamine with propargyl bromide.
Experimental Protocol: Synthesis from (R)-(-)-Deoxyephedrine Hydrochloride [3]
-
Liberation of the Free Base: A solution of (R)-(-)-deoxyephedrine hydrochloride in water is treated with a 5N sodium hydroxide solution and extracted with chloroform. The combined organic extracts are dried.
-
N-Propargylation: The dried chloroform extract is added to a stirred mixture of anhydrous potassium carbonate. Propargyl bromide is then added, and the reaction is stirred for 3 hours, maintaining the temperature below 30-35°C.
-
Work-up: Benzene, chloroform, and water are added to the reaction mixture. The organic phase is separated, washed with water, and then extracted with 6-7% hydrochloric acid.
-
Isolation of Selegiline Base: The combined acidic extracts are washed with benzene, made alkaline with concentrated aqueous ammonia, and the resulting oily precipitate is extracted with benzene or toluene. The combined organic phases are washed with water, dried, and evaporated in vacuo.
-
Salt Formation: The residue is dissolved in isopropanol, and hydrogen chloride gas is introduced with stirring and cooling until the pH is approximately 3.
-
Crystallization and Purification: The solution is inoculated and allowed to crystallize. The crystals are collected by suction, washed with isopropanol, and can be recrystallized from hot isopropanol with activated carbon to yield high-purity (R)-(-)-selegiline hydrochloride.[3]
Synthesis from L-Phenylalanine
A synthetic pathway starting from the readily available and inexpensive chiral precursor, L-phenylalanine, has also been developed. This multi-step process avoids the use of controlled substances like ephedrine or methamphetamine.[4] The key steps involve reduction, dehydration cyclization, propynylation, reductive ring-opening, methylation, and finally, salt formation.[4]
Organocatalytic Approach
An enantioselective synthesis of (R)-selegiline can be achieved using proline-catalyzed α-aminooxylation or α-amination of phenylpropanaldehyde as the key chiral-inducing step.[5]
Derivatives of this compound
The core structure of selegiline has been modified to develop derivatives with enhanced or novel pharmacological properties. A significant area of research has focused on creating multi-target agents for neurodegenerative diseases like Alzheimer's disease.
Multi-target Selegiline Derivatives for Alzheimer's Disease
A series of selegiline derivatives have been synthesized that combine MAO-B inhibition with other functionalities, such as antioxidant and metal-chelating properties, which are relevant to the pathology of Alzheimer's disease.[6] These compounds often incorporate moieties capable of interacting with biometals like copper(II), iron(II), and zinc(II), and inhibiting metal-induced amyloid-β aggregation.[6]
Table 1: MAO-B Inhibitory Activity of Selected Selegiline Derivatives
| Compound | MAO-B IC₅₀ (µM) |
| Selegiline | 0.08 |
| Derivative 8a | Submicromolar |
| Data sourced from literature[6] |
Signaling Pathways of Selegiline
Beyond its primary mechanism of MAO-B inhibition, selegiline exhibits neuroprotective effects through the modulation of various intracellular signaling pathways. These neuroprotective functions are often independent of its MAO-inhibitory activity.[7][8]
Selegiline has been shown to prevent mitochondrial apoptosis and induce the expression of anti-apoptotic proteins from the Bcl-2 family.[7][8][9] It also upregulates the production of pro-survival neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[7][10] The induction of these neuroprotective genes can be mediated by the activation of signaling cascades like the TrkB/PI3K/CREB pathway. Furthermore, selegiline can activate the NRF2/ARE pathway, which leads to the induction of antioxidant enzymes. Interestingly, some studies suggest that MAO-A may mediate the signaling pathways activated by selegiline to induce these neuroprotective genes.[7]
Caption: Neuroprotective signaling pathways of Selegiline.
Experimental Workflows
The synthesis of this compound and its derivatives follows a structured workflow from starting materials to the final, purified product.
Caption: General experimental workflow for the synthesis of Selegiline HCl.
Quantitative Data Summary
The efficiency of the synthetic routes for this compound can be evaluated based on key quantitative metrics such as reaction yield and enantiomeric excess.
Table 2: Quantitative Data for this compound Synthesis
| Synthetic Route | Starting Material | Key Reaction Step | Yield (%) | Enantiomeric Excess (ee%) |
| Chemoenzymatic[2] | Phenylacetone | Enzymatic Reductive Amination | 73 (for intermediate) | 97 (R) |
| Chemoenzymatic[2] | (R)-desmethylselegiline | Reductive Amination | 80 | - |
| From (R)-(-)-Deoxyephedrine HCl[3] | (R)-(-)-Deoxyephedrine HCl | N-Propargylation | 56.6 | >99.9 |
| Organocatalytic[5] | Phenylpropanaldehyde | Proline-catalyzed α-amination | 37 (overall) | High |
| Data compiled from various literature sources. |
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis of this compound, highlighting various synthetic strategies and offering insights into the preparation of its derivatives. The exploration of its neuroprotective signaling pathways beyond MAO-B inhibition underscores the multifaceted pharmacological profile of this important therapeutic agent. The presented experimental protocols and quantitative data serve as a practical resource for scientists engaged in the synthesis, development, and study of Selegiline and related compounds. Continued research into novel synthetic routes and derivatives holds the promise of developing next-generation therapeutics for neurodegenerative and psychiatric disorders.
References
- 1. [Synthesis of selegiline, its potential impurities and metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0344675B1 - Method for the production of this compound - Google Patents [patents.google.com]
- 4. CN110668951A - Synthesis process of this compound - Google Patents [patents.google.com]
- 5. An organo-catalytic approach to the enantioselective synthesis of (R)-selegiline - Lookchem [lookchem.com]
- 6. Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Selegiline Hydrochloride in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Selegiline Hydrochloride in preclinical rodent models of Parkinson's disease (PD). This document includes detailed dosage information, experimental protocols for common PD models, and an exploration of the underlying signaling pathways.
Introduction to Selegiline in Parkinson's Disease Research
Selegiline is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, thereby alleviating some of the motor symptoms associated with Parkinson's disease.[2][3] Beyond its symptomatic effects, preclinical studies suggest that selegiline may also possess neuroprotective properties, potentially by reducing oxidative stress and modulating pathways involved in cell survival and apoptosis.[2][4][5]
Dosage and Administration of this compound in Rodents
The dosage and administration route of selegiline in rodent models of PD can vary depending on the specific research question, the rodent species and strain, and the chosen experimental model. The following tables summarize common dosage regimens reported in the literature.
Table 1: this compound Dosage in Mouse Models of Parkinson's Disease
| Mouse Model | Strain | Route of Administration | Dosage (mg/kg) | Treatment Duration | Key Findings | Reference |
| MPTP-induced | C57BL/6 | Subcutaneous (s.c.) | 10 | Single administration | Reduced immobility time in the tail suspension test, suggesting antidepressant-like effects. | [6][7][8] |
| MPTP-induced | C57BL/6 | Oral | 1.0 | 14 days | Suppressed the reduction of nigral dopaminergic neurons and improved gait dysfunction. | [4][9] |
| CD157/BST1 Knockout | C57BL/6N | Subcutaneous (s.c.) | 1 - 10 | Single or daily for 3 days | Dose-dependently reduced immobility time in the forced swimming test. | [10][11] |
| MPTP-induced | C57BL/6J | Subcutaneous (s.c.) | 0.3, 1, 3, 10 | Single administration | 10 mg/kg dose ameliorated depression-like behavior. | [6][12] |
Table 2: this compound Dosage in Rat Models of Parkinson's Disease
| Rat Model | Strain | Route of Administration | Dosage (mg/kg) | Treatment Duration | Key Findings | Reference |
| 3-Nitropropionic acid (3-NP)-induced | Not Specified | Intraperitoneal (i.p.) | 2.5, 5, 10 | Daily, starting 3 days prior to 3-NP | Dose-dependent protection against neurotoxicity. | [13] |
| Rotenone-induced | Not Specified | Oral | 5 | 28 days | Attenuated abnormal circling behavior. | [13] |
| Monoamine-depleted | Wistar | Not Specified | "High doses" | Pretreatment | Potentiated the effects of levodopa on locomotor activity. | [14] |
| Rotenone-infused | Not Specified | Nasal (NLCs) | Not Specified | Not Specified | Restored behavioral parameters. | [15] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration:
-
Selegiline Treatment:
-
Prepare this compound in sterile saline.
-
Administer selegiline via the desired route (e.g., subcutaneous, oral gavage). A common dose is 10 mg/kg for acute studies or 1.0 mg/kg/day for chronic studies.[4][6][7][9]
-
The timing of selegiline administration can be before, during, or after MPTP treatment to investigate protective or restorative effects.
-
-
Behavioral Assessment:
-
Conduct behavioral tests 2 days after the final MPTP injection.[12]
-
Tail Suspension Test (TST): A test for depression-like behavior. Mice are suspended by their tails, and the duration of immobility is recorded. A reduction in immobility time suggests an antidepressant-like effect.
-
Forced Swim Test (FST): Another test for depression-like behavior where mice are placed in a cylinder of water, and immobility time is measured.
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Analyze dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is another widely used neurotoxin model that selectively destroys catecholaminergic neurons.[16] Unilateral injection into the medial forebrain bundle (MFB) or striatum creates a hemiparkinsonian model, which is useful for studying motor deficits and therapeutic interventions.[16][17]
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[17]
-
Stereotaxic Surgery and 6-OHDA Injection:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Prepare a 2 mg/mL solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[17]
-
Perform a craniotomy over the target injection site. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[17]
-
Slowly inject the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/minute).[17]
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.[17]
-
-
Selegiline Treatment:
-
Prepare and administer this compound as described for the MPTP model. Dosages in rats may range from 2.5 to 10 mg/kg via i.p. injection.[13]
-
-
Behavioral Assessment:
-
Allow the animals to recover for 10-14 days post-surgery.[17]
-
Drug-Induced Rotational Behavior: Administer a dopamine agonist such as apomorphine (0.2 mg/kg, i.p.) or a dopamine-releasing agent like amphetamine (5 mg/kg, i.p.).[17]
-
Count the number of full contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations over a set period (e.g., 30-90 minutes). A significant number of rotations confirms a successful lesion.[17]
-
-
Neurochemical and Histological Analysis:
-
Perform HPLC and immunohistochemistry as described for the MPTP model to confirm the extent of the dopaminergic lesion.
-
Signaling Pathways and Mechanism of Action
The therapeutic and neuroprotective effects of selegiline are mediated through several interconnected signaling pathways.
Primary Mechanism: MAO-B Inhibition
The principal mechanism of selegiline is the irreversible inhibition of MAO-B, which leads to a reduction in the breakdown of dopamine in the brain.[1][2] This increases the concentration and prolongs the action of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modification of levodopa responses by deprenyl (selegiline): an electrophysiological and behavioral study in the rat relevant to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
Protocol for dissolving Selegiline Hydrochloride for cell culture experiments
Application Notes and Protocols for Selegiline Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1][3] By inhibiting MAO-B, selegiline increases the levels of dopamine, which is beneficial in the treatment of Parkinson's disease.[3][4] In cell culture experiments, selegiline is a valuable tool for studying neuroprotection, apoptosis, and the role of MAO-B in various cellular processes.[5] These application notes provide a detailed protocol for the dissolution of this compound and its use in cell culture experiments.
Data Presentation: Physicochemical and Solubility Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClN | [6] |
| Molecular Weight | 223.74 g/mol | [6] |
| Solubility in DMSO | 100 mg/mL (446.95 mM) | [6][7] |
| 30 mg/mL (134.08 mM) | [8] | |
| Solubility in Water | ≥ 33.33 mg/mL (148.97 mM) | [6][7] |
| Solubility in Ethanol | 30 mg/mL (134.08 mM) | [8] |
| Solubility in PBS (pH 7.2) | 10 mg/mL (44.69 mM) | [8] |
| IC₅₀ for MAO-B | 51 nM | [6][7] |
| IC₅₀ for MAO-A | 23 µM | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[6][7]
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO:
-
For a 100 mM stock solution, dissolve 22.37 mg of this compound in 1 mL of DMSO.
-
For a 10 mM stock solution, dissolve 2.24 mg of this compound in 1 mL of DMSO.[8]
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic water bath may be necessary to ensure complete dissolution.[6][7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Storage:
Note on Water as a Solvent: While this compound is soluble in water, preparing high-concentration stock solutions in aqueous buffers is not recommended due to lower stability. If water is used as the solvent, the solution should be freshly prepared, sterilized by filtration through a 0.22 µm filter, and used immediately.[7]
Treatment of Cells with this compound
This protocol outlines the steps for diluting the stock solution and treating cultured cells with the desired concentration of this compound.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in sterile cell culture medium or a suitable buffer (e.g., PBS).
-
Prepare Working Solution: Dilute the stock solution or intermediate dilution directly into the complete cell culture medium to achieve the final desired treatment concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without the drug) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
For example, to achieve a final concentration of 10 µM from a 100 mM stock, you would perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
-
Incubation: Incubate the cells for the desired period as determined by the experimental design. Treatment times can range from hours to days depending on the cell type and the endpoint being measured.[9]
-
Assay: Following incubation, proceed with the planned cellular or molecular assays to assess the effects of this compound.
Mandatory Visualization
Signaling Pathway of Selegiline Action
The following diagram illustrates the primary mechanism of action of Selegiline, which is the selective and irreversible inhibition of Monoamine Oxidase B (MAO-B). This inhibition leads to a decrease in the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Long-Term Selegiline Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Selegiline Hydrochloride in various animal models, based on findings from multiple preclinical studies. The protocols and data presented herein are intended to guide researchers in designing and executing their own long-term studies to evaluate the efficacy and safety of this compound.
Introduction
This compound, a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), is a widely studied compound with neuroprotective and cognitive-enhancing properties.[1][2][3] Long-term animal studies are crucial for understanding its chronic effects, potential therapeutic benefits, and safety profile. This document summarizes key quantitative data from these studies, provides detailed experimental protocols, and illustrates the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from long-term studies involving the administration of this compound to different animal species.
Table 1: Effects of Long-Term Selegiline Administration in Rats
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Brain Enzyme Activity | Wistar Rats (aged) | 0.25 mg/kg (s.c.) | 50 days (every other day) | Significant increase in Acetylcholinesterase (AChE) and (Na+,K+)-ATPase activity. No effect on Mg2+-ATPase activity. | [1][4] |
| Total Antioxidant Status (TAS) | Wistar Rats (aged) | 0.25 mg/kg (s.c.) | 50 days (every other day) | Reversed the age-related decrease in TAS. | [1][4] |
| Learning Performance | Wistar Rats (aged) | 0.25 mg/kg (s.c.) | 50 days (every other day) | Improved avoidance performance in a two-way active avoidance test. | [1][4] |
| Antioxidant Enzyme Activity | Sprague-Dawley Rats | ~5-10 mg/day (in drinking water) | 28 days | Increased Total Scavenger Capacity (TSC). | [5] |
| Liver Fat Content | Sprague-Dawley Rats | ~5-10 mg/day (in drinking water) | 28 days | Prevented the increase of liver fat in rats on a lipid-rich diet. | [5] |
| MAO-A and MAO-B Inhibition | Rats | 0.5 or 5.0 mg/kg (oral or s.c.) | 5 days | Dose-dependent inhibition of MAO-A and MAO-B in different organs. | [6] |
Table 2: Effects of Long-Term Selegiline Administration in Mice
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Depression-Like Behavior | CD157 KO Mice | 1-10 mg/kg (s.c.) | Single or daily for 3 days | Significantly reduced immobility time in the forced swim test in a dose-dependent manner. | [7] |
| Plasma Corticosterone | CD157 KO Mice | 1-10 mg/kg (s.c.) | Single dose | Elevated post-forced swim test plasma corticosterone concentrations. | [7] |
| Striatal Dopamine Content | WT and CD157 KO Mice | 1-10 mg/kg (s.c.) | Single dose | Increased dopamine content in the striatum and hippocampus. | [7] |
| MAO-A and MAO-B Activity | Mice | 10 mg/kg (s.c.) | Triple injection (24, 5, and 1 h prior) | Completely inhibited MAO-B activity; partially suppressed MAO-A activity. | [8] |
| Depression-Like Behavior | MPTP-induced Parkinson's model | 10 mg/kg (s.c.) | Single dose | Shortened the extended immobility time in the tail suspension test. | [9] |
Table 3: Effects of Long-Term Selegiline Administration in Dogs
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Canine Cognitive Dysfunction Syndrome (CDS) | 641 dogs with CDS | 0.5-1.0 mg/kg (oral) | 60 days | 77.2% of dogs showed overall improvement. Improvement in disorientation (77.8%) and activity/sleep cycle (67.8%). | [3][10][11] |
| Safety and Tolerability | 41 dogs | 1.0 mg/kg (oral) | 2 years and 10 weeks | Deemed safe and effective for controlling clinical signs of CDS. | [10] |
| Pharmacokinetics (Single Dose) | Mongrel Dogs | 1 mg/kg (i.v. and oral) | N/A | Absolute bioavailability: 8.51 ± 3.31%. Terminal half-life: 60.24 ± 9.56 min. | [12] |
| Toxicology (Transdermal) | Beagle Dogs | 2.9 mg/kg/day (4 STSs) | 3 months | No-observed-effect level (NOEL) established. | [13] |
| Antioxidant Enzyme Activity | Beagle Dogs | Not specified | Long-term | Significantly positive effects on SOD and CAT activities in the substantia nigra and striatum. | [14] |
Experimental Protocols
Protocol for Induction and Assessment of Depression-Like Behavior in Mice
Objective: To evaluate the antidepressant-like effects of this compound in a mouse model.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Forced Swim Test (FST) apparatus (e.g., glass cylinder)
-
Tail Suspension Test (TST) apparatus
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's model (optional)
Procedure:
-
Animal Model: Use a relevant mouse strain, such as CD157 knockout mice which exhibit depression-like behavior, or induce a disease model like Parkinson's using MPTP.[7][9]
-
Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 1, 3, 10 mg/kg).[7]
-
Administration: Administer this compound or saline (control) via subcutaneous (s.c.) injection. The administration can be a single dose or repeated daily for a specified period (e.g., 3 days).[7] For some protocols, a triple injection schedule (at 24, 5, and 1 hour prior to testing) is used.[8]
-
Forced Swim Test (FST):
-
Place individual mice in a glass cylinder filled with water from which they cannot escape.
-
Record the total duration of immobility during the last few minutes of a multi-minute session. A reduction in immobility time is indicative of an antidepressant-like effect.[7]
-
-
Tail Suspension Test (TST):
-
Suspend mice by their tails using adhesive tape, ensuring they cannot escape or climb.
-
Record the total duration of immobility. A decrease in immobility time suggests an antidepressant-like effect.[9]
-
-
Data Analysis: Analyze the immobility times between the selegiline-treated and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol for Assessing Learning and Memory in Aged Rats
Objective: To assess the cognitive-enhancing effects of long-term this compound administration in aged rats.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Two-way active avoidance apparatus (e.g., Ugo-Basile automated shuttle box)
Procedure:
-
Animals: Use aged male rats (e.g., Wistar strain).
-
Drug Preparation: Prepare a solution of this compound in saline (e.g., for a 0.25 mg/kg dose).[1]
-
Long-Term Administration: Administer this compound or saline subcutaneously every other day for an extended period, such as 50 days.[1]
-
Two-Way Active Avoidance Test:
-
Acclimatize the rats to the shuttle box.
-
Each trial consists of a conditioned stimulus (e.g., light or sound) followed by an unconditioned stimulus (e.g., mild foot shock).
-
The rat can avoid the shock by moving to the other compartment of the shuttle box during the conditioned stimulus presentation.
-
Record the number of successful avoidances over multiple trials and sessions.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates to measure enzyme activities (e.g., AChE, (Na+,K+)-ATPase) and total antioxidant status using spectrophotometric assays.[1]
-
-
Data Analysis: Compare the learning performance (number of avoidances) and biochemical parameters between the treated and control groups using statistical analysis.
Signaling Pathways and Experimental Workflows
Selegiline's Mechanism of Action
Selegiline primarily acts by irreversibly inhibiting MAO-B, which is responsible for the breakdown of dopamine.[15][16][17] This leads to an increase in dopamine levels in the brain, which is believed to be a key mechanism for its therapeutic effects in Parkinson's disease and cognitive dysfunction.[15][18] Additionally, selegiline has been shown to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.[3][14][18]
Caption: Mechanism of action of this compound.
Experimental Workflow for Long-Term Animal Study
The following diagram illustrates a typical workflow for a long-term study investigating the effects of this compound.
Caption: General experimental workflow for long-term Selegiline studies.
References
- 1. Selegiline long-term effects on brain acetylcholinesterase, (Na+,K+)-ATPase activities, antioxidant status and learning performance of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. poison.org [poison.org]
- 7. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selegiline ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 10. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 11. A noncomparative open-label study evaluating the effect of this compound in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and absolute bioavailability of selegiline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetic evaluation of a selegiline transdermal system in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selegiline ( l-deprenyl, Eldepryl, Jumex ) and longevity [biopsychiatry.com]
- 15. Selegiline (L-Deprenyl) Hydrochloride (Anipryl, Eldepryl, Carbex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]
- 18. Selegiline for Dogs: Uses, Side Effects, and Alternatives [akc.org]
Application of Selegiline Hydrochloride in Primary Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selegiline Hydrochloride is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] Beyond its well-established role in the treatment of Parkinson's disease, selegiline has demonstrated significant neuroprotective and neurorescue properties in various in vitro and in vivo models.[2][3] Primary neuronal cell cultures provide a powerful in vitro system to investigate the cellular and molecular mechanisms underlying the effects of selegiline on neuronal survival, function, and signaling pathways. These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, enabling researchers to explore its therapeutic potential.
Mechanisms of Action
Selegiline's effects on primary neurons are multifaceted and extend beyond simple MAO-B inhibition. Key mechanisms include:
-
Neuroprotection and Neurorescue: Selegiline protects neurons from a variety of neurotoxins and can rescue neurons that have already sustained lethal damage.[2][3] This effect is, in part, independent of MAO-B inhibition.[3]
-
Anti-Apoptotic Effects: Selegiline can prevent mitochondria-dependent apoptosis, a key process in neurodegenerative diseases.[4][5][6] It achieves this by inducing the expression of anti-apoptotic proteins like Bcl-2.[7][8]
-
Modulation of Signaling Pathways: Selegiline activates several pro-survival signaling pathways, including the TrkB/PI3K/CREB and Akt/GSK3 pathways.[4][9]
-
Dopaminergic System Modulation: By inhibiting MAO-B, selegiline increases the levels of dopamine in neuronal cultures.[10][11] It has also been shown to enhance dopamine release and block its reuptake.[2][11]
-
Antioxidant Properties: Selegiline reduces the production of reactive oxygen species (ROS) and upregulates antioxidant enzymes like superoxide dismutase and catalase.[2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on primary neuronal and neural stem cell cultures.
Table 1: Effect of Selegiline on Neuronal Cell Viability
| Cell Type | Treatment Condition | Selegiline Concentration | Incubation Time | Result | Reference |
| Rat Hippocampus-derived Neural Stem Cells | Hydrogen Peroxide (125 µM) induced oxidative stress | 20 µM | 48 h (pretreatment) | Increased cell viability to 64.4% compared to 29.66% in the control group. | [9] |
| Rat Hippocampus-derived Neural Stem Cells | Hydrogen Peroxide (125 µM) induced oxidative stress | 40 µM | 48 h (pretreatment) | Decreased cell viability to 44.94% compared to the 20 µM selegiline group. | [9] |
Table 2: Effect of Selegiline on Apoptosis and Necrosis
| Cell Type | Treatment Condition | Selegiline Concentration | Incubation Time | Result | Reference |
| Rat Hippocampus-derived Neural Stem Cells | Hydrogen Peroxide (125 µM) induced oxidative stress | 20 µM | 48 h (pretreatment) | Significantly decreased the percentage of apoptotic (30.10%) and necrotic (27.32%) cells compared to the control group (67.84% and 59.74%, respectively). | [9] |
Table 3: Effect of Selegiline on Gene Expression
| Cell Type | Treatment Condition | Selegiline Concentration | Incubation Time | Gene | Result | Reference |
| Rat Hippocampus-derived Neural Stem Cells | Hydrogen Peroxide (125 µM) induced oxidative stress | 20 µM | 48 h (pretreatment) | Bcl-2 | Increased mRNA expression. | [9] |
| Rat Hippocampus-derived Neural Stem Cells | Hydrogen Peroxide (125 µM) induced oxidative stress | 20 µM | 48 h (pretreatment) | Hspa4 | Increased mRNA expression. | [9] |
Experimental Protocols
Primary Neuronal Cell Culture from Rodent Brain
This protocol describes the isolation and culture of primary neurons from the cortex or hippocampus of embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate-E medium supplemented with 2% B-27 Plus Supplement
-
Papain solution (2 mg/mL in Hibernate-E without Ca2+)
-
Neurobasal medium supplemented with 2% B-27 Plus Supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Dissection: Aseptically dissect the cortex or hippocampus from E18 rodent embryos in ice-cold Hibernate-E medium.[12]
-
Enzymatic Digestion: Transfer the tissue to a tube containing papain solution and incubate at 37°C for 30 minutes with gentle shaking every 5 minutes.[12]
-
Mechanical Dissociation: Carefully remove the papain solution and resuspend the tissue in complete Neurobasal medium. Gently triturate the tissue with a fire-polished glass Pasteur pipette until a single-cell suspension is obtained.[4]
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 4 minutes. Resuspend the cell pellet in fresh Neurobasal medium and count the viable cells using a hemocytometer. Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).[12]
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 20, 100 µM).
-
For neuroprotection experiments, pre-treat the neuronal cultures with selegiline-containing medium for a specified duration (e.g., 24-48 hours) before exposing them to a neurotoxic insult.
-
For neurorescue experiments, expose the neurons to the neurotoxin first, and then add the selegiline-containing medium.
-
For all experiments, include appropriate vehicle controls (medium with the same concentration of the solvent used for the selegiline stock).
-
Incubate the cells for the desired treatment period before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondria.[8]
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Add 10 µL of MTT solution to each well of the 96-well plate containing the treated neurons.[5]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[5]
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[13]
Materials:
-
Treated primary neuronal cultures in a 24-well plate or 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
Procedure:
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed HBSS or serum-free medium immediately before use.[14]
-
Remove the culture medium from the treated cells and wash once with warm HBSS.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[14]
-
Remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
-
Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control group.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of total and phosphorylated proteins in key signaling pathways, such as Akt and CREB.
Materials:
-
Treated primary neuronal cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated neurons in ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[15]
-
Quantification: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying selegiline.
References
- 1. 4.3. Cell Viability Assay [bio-protocol.org]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Culture of Cortical Neurons [bio-protocol.org]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: In Vitro Assays for Determining MAO-B Inhibition by Selegiline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of various monoamine neurotransmitters, with a particular specificity for dopamine and phenylethylamine.[1][2][3] Its role in regulating dopamine levels in the brain makes it a significant therapeutic target for neurodegenerative conditions, most notably Parkinson's disease, which is characterized by the loss of dopaminergic neurons.[2][3]
Selegiline Hydrochloride (also known as L-deprenyl) is a well-established pharmaceutical agent used in the management of Parkinson's disease.[1][4] It functions as a selective and irreversible inhibitor of MAO-B.[1][5][6] By inhibiting MAO-B, selegiline prevents the breakdown of dopamine in the brain, thereby increasing its availability and helping to alleviate motor symptoms associated with Parkinson's disease.[2][3] At typical clinical doses (≤10 mg/day), selegiline is highly selective for MAO-B over its isoform, MAO-A.[5][7]
These application notes provide detailed protocols for common in vitro assays used to characterize the inhibitory activity of this compound against MAO-B.
Mechanism of MAO-B Inhibition by Selegiline
Selegiline is classified as an irreversible, mechanism-based inhibitor, often referred to as a "suicide inhibitor".[5][6] Its mechanism involves the formation of a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor within the active site.[6][8] This covalent adduct permanently inactivates the enzyme, and the restoration of MAO-B activity requires de novo enzyme synthesis.[9] This irreversible action is central to its therapeutic efficacy.
Quantitative Data: Inhibitory Potency of Selegiline
The inhibitory potency of Selegiline is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The data below, compiled from various in vitro studies, demonstrates its high potency and selectivity for MAO-B.
| Parameter | Species/Source | Value | Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀) | Reference |
| IC₅₀ | Recombinant Human | 51 nM (0.051 µM) | ~450-fold | [10] |
| IC₅₀ | Recombinant Human | 37 ± 1 nM (0.037 µM) | Not specified | [11] |
| IC₅₀ | Rat Brain | 11.25 nM (0.011 µM) | Not specified | [12] |
| IC₅₀ (for MAO-A) | Recombinant Human | 23 µM | Not applicable | [10] |
Experimental Protocols
Several in vitro methods can be employed to determine the inhibitory activity of compounds against MAO-B. Fluorometric assays are widely used due to their high sensitivity, simplicity, and suitability for high-throughput screening.[13][14]
This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate (e.g., tyramine).[13][15] A fluorogenic probe reacts with H₂O₂ in the presence of a developer (horseradish peroxidase) to produce a highly fluorescent compound, which can be measured.
A. Materials and Reagents:
-
MAO-B Enzyme: Recombinant human MAO-B.
-
MAO-B Assay Buffer: (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO-B Substrate: Tyramine or Benzylamine.
-
Fluorogenic Probe: e.g., Amplex® Red, or equivalents like "GenieRed Probe".[13]
-
Developer: Horseradish Peroxidase (HRP).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., ddH₂O or DMSO).[13]
-
Positive Control: A known concentration of this compound.[13][16]
-
Equipment: 96-well black flat-bottom microplate, multi-well fluorometric plate reader.
B. Reagent Preparation:
-
Selegiline Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 2 mM in ddH₂O).[13][16]
-
Selegiline Working Solutions: Create a series of dilutions from the stock solution using the MAO-B Assay Buffer to generate a dose-response curve. Prepare these at 10x the final desired concentration.[15]
-
MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired concentration with MAO-B Assay Buffer immediately before use. Keep on ice.[15]
-
MAO-B Substrate Solution: Prepare a reaction mixture containing the MAO-B Substrate, Fluorogenic Probe, and Developer in MAO-B Assay Buffer. This solution should be protected from light.[13]
C. Assay Procedure:
-
Compound Plating: Add 10 µL of each Selegiline working solution to the appropriate wells of the 96-well plate.
-
Controls:
-
Enzyme Addition: Add 50 µL of the MAO-B Enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Add 40 µL of the MAO-B Substrate Solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorometer set to 37°C. Measure the fluorescence kinetically for 10-40 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13][16]
D. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each Selegiline concentration using the following formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100
-
Plot the percent inhibition against the logarithm of the Selegiline concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-B.[17][18][19]
A. Materials and Reagents:
-
MAO-B Source: Rat or human brain homogenate, or recombinant MAO-B.[17]
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate: Kynuramine dihydrochloride.
-
Test Compound: this compound.
-
Stop Solution: NaOH (e.g., 1N or 2N).
-
Equipment: 96-well black microplate, multi-well fluorometric plate reader.
B. Assay Procedure:
-
Compound and Enzyme Addition: In each well, add the assay buffer, the Selegiline dilution (or buffer for control), and the MAO-B enzyme source.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add kynuramine solution to each well to start the reaction.
-
Reaction Incubation: Incubate for 20-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the NaOH Stop Solution. This also develops the fluorescence of the product.[17]
-
Measurement: Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Data Analysis: Calculate percent inhibition and IC₅₀ as described in the previous protocol (Section 4.1.D), using the endpoint fluorescence readings instead of reaction rates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 4. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 5. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. abcam.cn [abcam.cn]
- 17. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Investigating Selegiline Hydrochloride in an MPTP-Induced Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2][3] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease, as it selectively destroys these same neurons.[1][4][5][6][7] Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a therapeutic agent used in the treatment of Parkinson's disease.[8][9][10][11] Its mechanism of action is thought to primarily involve the inhibition of dopamine breakdown in the brain, thereby increasing dopamine levels.[8][9][10] Additionally, selegiline is believed to possess neuroprotective properties that may slow the progression of the disease.[10][12][13] These application notes provide a detailed experimental design for testing the efficacy of this compound in an MPTP-induced mouse model of Parkinsonism.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the neuroprotective and neurorestorative effects of this compound in mice treated with MPTP. The process involves acclimatization of the animals, induction of Parkinsonism using MPTP, treatment with Selegiline, a battery of behavioral tests to assess motor function, and finally, neurochemical and histological analyses to quantify the extent of neurodegeneration and the protective effects of the treatment.
Protocols
MPTP-Induced Parkinsonism in Mice
This protocol describes the sub-acute administration of MPTP to induce Parkinson's-like symptoms in mice.[14]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age. This strain is known to be susceptible to MPTP.[15][16][17][18]
-
MPTP Solution Preparation: Dissolve MPTP hydrochloride (Sigma-Aldrich) in sterile, physiological saline (0.9% NaCl) to a final concentration for injection.
-
Administration: Administer MPTP at a dose of 30 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days.[14]
-
Control Group: Administer an equivalent volume of physiological saline to the vehicle control group.
-
Safety Precautions: MPTP is a hazardous neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.[1][6][7]
This compound Administration
This protocol outlines the administration of this compound to the treatment group.
-
Selegiline Solution Preparation: Dissolve this compound (Sigma-Aldrich) in physiological saline. Adjust the pH to 7.4.[14]
-
Administration: Administer Selegiline at a dose of 1.0 mg/kg/day via intragastric (i.g.) gavage.[14] Treatment can commence concurrently with or following the MPTP administration period and continue for a specified duration (e.g., 14 days).[14]
-
Control Groups: The vehicle control and MPTP control groups should receive an equivalent volume of saline via i.g. gavage.
Behavioral Assessments
Behavioral tests are crucial for evaluating motor deficits and the therapeutic effects of Selegiline.[4][5][19][20]
-
Gait Analysis:
-
Apparatus: A runway with a dark box at the end. The floor is lined with paper.
-
Procedure: The mouse's paws are dipped in non-toxic ink (different colors for forelimbs and hindlimbs). The mouse is allowed to walk down the runway.
-
Parameters Measured: Stride length of both forelimbs and hindlimbs.[14] MPTP-treated mice typically exhibit a significant reduction in stride length, which may be rescued by Selegiline treatment.[14]
-
-
Rotarod Test:
-
Apparatus: An accelerating rotarod.
-
Procedure: Mice are placed on the rotating rod, which gradually increases in speed. The latency to fall is recorded.
-
Parameters Measured: Time spent on the rod. This test assesses motor coordination and balance.
-
Neurochemical Analysis
High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites in the striatum.
-
Tissue Preparation: Following euthanasia, the brains are rapidly removed and dissected on ice to isolate the striata. Tissues are immediately frozen in liquid nitrogen and stored at -80°C.
-
HPLC Procedure:
-
Homogenize striatal tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant.
-
Inject the filtered sample into an HPLC system with electrochemical detection.
-
-
Analytes Measured: Dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). MPTP treatment leads to a profound reduction in these neurochemicals.[1]
Histological Analysis
Immunohistochemistry for Tyrosine Hydroxylase (TH) is performed to visualize and quantify dopaminergic neurons in the substantia nigra.
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 30 µm thickness) using a cryostat.
-
-
Immunohistochemistry Protocol:
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta. A significant reduction in TH-positive neurons is expected in MPTP-treated animals.[2][3][21]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between the experimental groups.
Table 1: Behavioral Assessment Data
| Group | Forelimb Stride Length (cm) - Day 7 | Hindlimb Stride Length (cm) - Day 7 | Forelimb Stride Length (cm) - Day 14 | Hindlimb Stride Length (cm) - Day 14 | Rotarod Latency (s) - Day 14 |
| Vehicle Control | |||||
| MPTP Control | |||||
| MPTP + Selegiline |
Table 2: Neurochemical Analysis of Striatal Tissues
| Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Vehicle Control | |||
| MPTP Control | |||
| MPTP + Selegiline |
Table 3: Histological Quantification of Dopaminergic Neurons
| Group | Number of TH-positive neurons in SNpc |
| Vehicle Control | |
| MPTP Control | |
| MPTP + Selegiline |
Signaling Pathways
Selegiline's neuroprotective effects are not solely attributed to MAO-B inhibition. It is also known to modulate various signaling pathways that promote cell survival and reduce apoptosis.[10][12] One proposed mechanism involves the upregulation of neurotrophic factors and anti-apoptotic proteins.[14]
This comprehensive experimental design provides a robust framework for evaluating the therapeutic potential of this compound in a preclinical model of Parkinson's disease. The detailed protocols and data presentation guidelines will ensure the generation of high-quality, reproducible data for researchers in the field of neuropharmacology and drug development.
References
- 1. modelorg.com [modelorg.com]
- 2. Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Selegiline - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Selegiline in Parkinson's Disease [medsafe.govt.nz]
- 12. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MPTP Susceptibility in the Mouse: Behavioral, Neurochemical, and Histological Analysis of Gender and Strain Differences - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 21. Environmental noise-induced changes to the IC-SNc circuit promotes motor deficits and neuronal vulnerability in a mouse model of Parkinson’s Disease | PLOS Biology [journals.plos.org]
Application Notes and Protocols for Transdermal Selegiline Hydrochloride Patch in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of transdermal selegiline hydrochloride patches to achieve continuous drug delivery in laboratory animals. This document outlines the pharmacology of transdermal selegiline, presents key pharmacokinetic data, and offers detailed protocols for in vivo and in vitro experimental setups.
Introduction to Transdermal Selegiline Delivery
Selegiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, selegiline increases dopamine levels, which is the primary mechanism for its therapeutic effects in neurodegenerative diseases like Parkinson's disease.[3][4]
The transdermal delivery of selegiline offers a significant advantage over oral administration by bypassing extensive first-pass metabolism in the liver.[5][6] This results in a higher bioavailability of the parent compound and reduced formation of its metabolites, l-methamphetamine and l-amphetamine.[7][8] The bioavailability of transdermal selegiline is approximately 75%, compared to 4-10% for the oral form.[7] A transdermal patch provides continuous, controlled release of selegiline, maintaining stable plasma concentrations over an extended period.
Pharmacokinetic Profile
The continuous delivery of selegiline via a transdermal patch leads to a distinct pharmacokinetic profile compared to oral administration. The following tables summarize key pharmacokinetic parameters and skin permeability data across different species.
Table 1: Pharmacokinetic Parameters of Selegiline after Transdermal vs. Oral Administration in Elderly Humans
| Parameter | Transdermal (6 mg/24h) | Oral (10 mg) |
| Cmax (ng/mL) | 2.10 | 1.19 |
| AUC (dose-corrected) | >50-fold greater than oral | Baseline |
| Bioavailability | 73%[6] | 4%[6] |
Note: This data is from a study in elderly humans and serves as a reference for the expected pharmacokinetic profile.[8] Values in laboratory animals will vary based on species-specific skin permeability and metabolism.
Table 2: Relative In Vitro Skin Permeation of Selegiline Across Different Species Compared to Human Skin
| Animal Species | Relative Permeation (24h) |
| Human | 1x |
| Dog (female) | ~1x |
| Micropig (male) | ~1x |
| Rat (male & female) | 2x |
| Hairless Mouse (male) | 3x |
Signaling Pathway of Selegiline
Selegiline's primary mechanism of action is the inhibition of MAO-B, which leads to an increase in dopamine levels in the synaptic cleft. This enhances dopaminergic neurotransmission.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Physiologically Based Pharmacokinetic Modeling of Transdermal Selegiline and Its Metabolites for the Evaluation of Disposition Differences between Healthy and Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and absolute bioavailability of selegiline following treatment of healthy subjects with the selegiline transdermal system (6 mg/24 h): a comparison with oral selegiline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and safety of a selegiline transdermal system relative to single-dose oral administration in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Selegiline's Effects on Dopaminergic Neurons via Immunohistochemistry
Introduction
Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme crucial for the degradation of dopamine in the central nervous system.[1][2] By inhibiting MAO-B, Selegiline increases the synaptic availability of dopamine, which is fundamental to its therapeutic effect in Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons.[1][2] Beyond its primary mechanism, Selegiline is also reported to have neuroprotective properties, potentially by reducing oxidative stress, inhibiting apoptosis, and stimulating the production of neurotrophic factors.[3][4][5][6]
Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the effects of Selegiline on dopaminergic neurons within brain tissue. This method allows for the specific detection of key proteins, such as Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT), which serve as markers for dopaminergic neurons.[7][8][9] By analyzing changes in the number of TH-positive neurons or the density of their projections, researchers can assess the neuroprotective or neurorestorative potential of Selegiline.
Signaling Pathways of Selegiline
Selegiline's primary mechanism involves the inhibition of MAO-B, leading to increased dopamine levels.[1] Additionally, it exhibits neuroprotective effects through anti-apoptotic pathways and may interact with other cellular targets like the Trace Amine-Associated Receptor 1 (TAAR1) and Protein Disulfide Isomerase (PDI).[5][10]
Caption: Selegiline's multifaceted mechanism of action on dopaminergic neurons.
Quantitative Data Summary
The following table summarizes quantitative findings from studies assessing the effects of Selegiline on dopaminergic neurons using methods related to immunohistochemistry.
| Parameter Measured | Model/System | Selegiline Treatment | Outcome | Reference |
| Number of Tyrosine Hydroxylase (TH)-positive neurons | Rat mesencephalic culture | 0.125-0.250 µM | Enhanced the number of TH-positive neurons and averted neurotoxic effects of CSF from PD patients. | [11] |
| Striatal Dopamine Transporter (DAT) Specific Intake | Early Parkinson's Disease Patients | 5-10 mg/day for 13 months | Showed a slower decline in DAT specific intake compared to the placebo group, suggesting neuroprotection. | [12] |
| Tyrosine Hydroxylase (TH) Activity & mRNA | Rat Substantia Nigra | Chronic (3, 7, 14, 21 days) | Transiently decreased TH activity and mRNA levels, followed by a rebound increase in mRNA at 21 days. | [13] |
| Dopamine Transporter (DAT) Protein Levels | Rat Striatum | 0.25 mg/kg for 1 and 21 days | Elevated striatal levels of DAT protein. | [14] |
| Differentiation into TH-positive neurons | Rat Neural Stem Cells (in vitro) | 10⁻⁸ M for 48 hours | Induced differentiation of neural stem cells into TH-positive dopaminergic-like neurons. | [15] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Tyrosine Hydroxylase (TH) in Rodent Brain Sections
This protocol details the steps for detecting dopaminergic neurons by staining for Tyrosine Hydroxylase (TH) in free-floating rodent brain sections. Quantification of TH-positive neurons is a gold standard for evaluating dopaminergic neurodegeneration and the potential neuroprotective effects of agents like Selegiline.[7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Blocking Solution: PBS with 3% Bovine Serum Albumin (BSA) and 0.3% Triton X-100
-
Primary Antibody: Rabbit anti-TH antibody (e.g., 1:1000 dilution)
-
Secondary Antibody: Biotinylated anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Perfusion and Fixation:
-
Anesthetize the animal and perform transcardial perfusion first with heparinized PBS, followed by cold 4% PFA.[16]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours).[16]
-
-
Sectioning:
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Quench endogenous peroxidase activity by incubating sections in 1% hydrogen peroxide in PBS for 15 minutes.[7]
-
Wash sections three times in PBS.
-
Incubate sections in Blocking Solution for 1 hour at room temperature to block non-specific binding sites.[7]
-
Incubate sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.[7][16]
-
Wash sections three times in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash sections three times in PBS.
-
Incubate with ABC reagent for 1 hour as per the manufacturer's instructions.[16]
-
Wash sections three times in PBS.
-
-
Visualization:
-
Develop the color reaction using a DAB substrate kit. Monitor the reaction under a microscope and stop it by washing with PBS once the desired staining intensity is reached.[16]
-
Mount the stained sections onto charged glass slides, allow them to air dry, dehydrate through an ethanol gradient, clear with xylene, and coverslip with a permanent mounting medium.[16][17]
-
Caption: Standard experimental workflow for immunohistochemical staining.
Protocol 2: Quantification of TH-Positive Neurons
Accurate quantification is critical for interpreting IHC results. Unbiased stereology is the gold standard for estimating the total number of cells in a defined region.
Procedure:
-
Systematic Sampling:
-
From the serially collected sections, create a systematically random-sampled series (e.g., every 3rd or 5th section) that covers the entire substantia nigra pars compacta (SNpc).[8]
-
-
Stereological Counting:
-
Use a microscope equipped with a motorized stage and stereology software.
-
Define the anatomical boundaries of the SNpc at low magnification (e.g., 10x).
-
At high magnification (e.g., 40x or 60x), use the optical dissector method. This involves counting cells within a 3D counting frame that is systematically moved through the defined region.
-
Apply the counting rules: count cells that come into focus within the dissector height and are not touching the exclusion boundaries of the counting frame.[16]
-
-
Estimation of Total Neuron Number:
-
The software uses the raw counts and the sampling parameters (section thickness, sampling fraction) to estimate the total number of TH-positive neurons in the SNpc.
-
-
Statistical Analysis:
-
Compare the estimated neuron counts between the Selegiline-treated group and the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).[16]
-
References
- 1. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks [en-journal.org]
- 8. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. mdpi.com [mdpi.com]
- 11. Selegiline protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic selegiline administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selegiline Differentiates Adult Stem Cells toward Dopaminergic-Like Neurons: A Comparison between Two Cellular Niches of Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Oral Selegiline Hydrochloride in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Selegiline Hydrochloride in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability of this compound so low in our animal models?
A1: The low oral bioavailability of this compound, typically around 10%, is primarily due to extensive first-pass metabolism in the liver and gastrointestinal tract.[1][2][3] When administered orally, a significant portion of the drug is metabolized by enzymes, primarily Monoamine Oxidase (MAO), before it can reach systemic circulation and exert its therapeutic effect.[4][5][6] This rapid breakdown leads to high variability in plasma concentrations and reduced efficacy.[7][8]
Q2: We are observing inconsistent plasma concentrations of Selegiline in our rat study. What could be the cause and how can we mitigate this?
A2: Inconsistent plasma concentrations are a common issue with oral Selegiline administration due to the high variability of first-pass metabolism between individual animals.[7][8] To mitigate this, consider the following:
-
Standardize Administration: Ensure consistent administration techniques, including the time of day and relation to feeding, as food can affect absorption.[1][9]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract can significantly reduce variability. Options to explore include intranasal, transdermal, or sublingual/buccal delivery.[10][11][12][13]
-
Advanced Formulations: Employing formulations designed to protect the drug from metabolism or enhance its absorption can lead to more consistent results.[14][15]
Q3: What are the primary metabolites of Selegiline and do they have pharmacological activity?
A3: Selegiline is metabolized into N-desmethylselegiline, l-amphetamine, and l-methamphetamine.[2][4][16] N-desmethylselegiline also possesses some MAO-B inhibitory properties.[1][2] However, the amphetamine metabolites can have their own pharmacological effects and may contribute to side effects.[17]
Q4: How can we enhance the brain delivery of Selegiline in our mouse model of Parkinson's disease?
A4: Enhancing brain delivery is crucial for neuroprotective agents like Selegiline. Intranasal administration is a promising strategy for direct nose-to-brain delivery, bypassing the blood-brain barrier to some extent.[11][18][19] Studies have shown that Selegiline-loaded nanoparticles administered intranasally can significantly increase brain concentrations compared to oral administration.[11]
For instance, one study in rats demonstrated that intranasally administered Selegiline nanoparticles resulted in 20-fold higher brain concentrations compared to oral administration.[11] Another study using a nanoemulsion formulation for intranasal delivery also showed a significantly higher brain-to-blood ratio compared to intravenous administration, indicating direct nose-to-brain transport.[20]
Strategies to Enhance Bioavailability: A Comparative Overview
Several advanced formulation and delivery strategies have been developed to overcome the low oral bioavailability of this compound. The following tables summarize the quantitative improvements observed in various studies.
Table 1: Pharmacokinetic Parameters of Different Selegiline Formulations
| Formulation | Animal Model | Route of Administration | Key Findings | Reference |
| Conventional Oral Tablet | Healthy Volunteers | Oral | AUC₀-∞: 1.16 ng·h/mL; Cmax: 1.14 ng/mL | [7][8] |
| Orally Disintegrating Tablet (Zydis Selegiline) | Healthy Volunteers | Buccal | AUC₀-∞: 5.85 ng·h/mL (at 10 mg); Cmax: 1.52 ng/mL (at 1.25 mg) | [7][8] |
| Chitosan Nanoparticles | Rats | Intranasal | 20-fold higher brain concentration and 12-fold higher plasma concentration vs. oral | [11] |
| Nanostructured Lipid Carrier Microneedle Patch | - | Transdermal | Half-life: 29.9 h; AUC₀-t: 26.57 µg/mLh | [12] |
| Pure Selegiline Microneedle Patch | - | Transdermal | Half-life: 6.5 h; AUC₀-t: 20.90 µg/mLh | [12] |
| Selegiline Transdermal System (STS) | Healthy Volunteers | Transdermal | Absolute Bioavailability: 73% | [21] |
| Oral Selegiline Capsule | Healthy Volunteers | Oral | Absolute Bioavailability: 4% | [21] |
Table 2: Characteristics of Nanoformulations for Selegiline Delivery
| Nanoformulation Type | Key Characteristics | Reported Advantages | Reference |
| Thiolated Chitosan Nanoparticles | Particle Size: 215 nm; Zeta Potential: +17.06 mV; Entrapment Efficiency: 70% | Enhanced nasal delivery and antidepressant activity | [10][18] |
| Nanostructured Lipid Carriers | Particle Size: 158.71 nm; Entrapment Efficiency: 59.60%; Zeta Potential: -23.2 mV | Sustained release, prolonged half-life, improved therapeutic efficacy for depression | [12] |
| Cationic Liposomes | Particle Size: 173 nm; Zeta Potential: +16; Entrapment Efficiency: 40.14% | Reduced cytotoxicity, effective in a mouse model of Parkinson's disease via intranasal route | [19] |
| Chitosan & Carbopol 940 Nanoparticles | Particle Size: 0.181 to 0.390 nm; Encapsulation Efficiency: 58.1% to 82.9% | Controlled drug release up to 12 hours | [14] |
Experimental Protocols
Protocol 1: Preparation of Selegiline-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method described in studies investigating intranasal delivery.[10][11]
Materials:
-
This compound
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v). Stir overnight to ensure complete dissolution.
-
Dissolve this compound in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.25% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be centrifuged and washed to remove any unreacted components.
-
Resuspend the nanoparticles in a suitable medium for characterization and in vivo administration.
Protocol 2: Evaluation of Antidepressant Activity in Rats (Forced Swim Test)
This is a common behavioral test to assess the efficacy of potential antidepressant compounds.[10][18]
Apparatus:
-
A transparent cylindrical container (e.g., 45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Pre-test session: On the first day, individually place each rat in the cylinder for 15 minutes. This is for adaptation.
-
Test session: 24 hours after the pre-test, administer the Selegiline formulation (e.g., intranasally) or vehicle control to the respective groups of rats.
-
After a specific pre-treatment time (e.g., 60 minutes), place the rats individually back into the swim cylinder for a 5-minute test session.
-
Record the total duration of immobility during the 5-minute test. A rat is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
A significant reduction in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.
Visualizations
Caption: Experimental workflow for developing and evaluating novel Selegiline formulations.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. poison.org [poison.org]
- 5. researchgate.net [researchgate.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. A new formulation of selegiline: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. vcahospitals.com [vcahospitals.com]
- 10. Pharmacological evaluation of nasal delivery of this compound-loaded thiolated chitosan nanoparticles for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of intranasally administered selegiline nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation, development and in vivo characterization of this compound nanostructured lipid nanocarrier loaded microneedle array patch for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation development and characterization of selegiline loaded nanoparticles for the effective management of parkinson's disease | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 15. pkheartjournal.com [pkheartjournal.com]
- 16. [Pharmacokinetics and metabolism of selegiline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Enhancing this compound efficacy: Box Behnken-optimized liposomal delivery via intranasal route for Parkinson's disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics and absolute bioavailability of selegiline following treatment of healthy subjects with the selegiline transdermal system (6 mg/24 h): a comparison with oral selegiline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Selegiline Hydrochloride concentration for maximal MAO-B selectivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Selegiline Hydrochloride to achieve maximal selectivity for Monoamine Oxidase B (MAO-B). Selegiline is a potent, irreversible inhibitor of MAO-B, an enzyme crucial in the degradation of dopamine.[1][2] At lower concentrations, it exhibits high selectivity for MAO-B over MAO-A, making it a valuable tool in neuroscience research and a therapeutic agent for Parkinson's disease.[2][3] However, this selectivity diminishes at higher concentrations.[3] This guide offers detailed protocols, troubleshooting advice, and quantitative data to aid in the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mechanism-based irreversible inhibitor of monoamine oxidase (MAO).[3] It covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of MAO-B.[1] This inactivation of MAO-B prevents the breakdown of dopamine in the brain, leading to increased dopamine levels in the nigrostriatal pathways.[1][4] At higher doses, selegiline's selectivity is lost, and it also inhibits MAO-A, which is involved in the metabolism of serotonin and norepinephrine.[3][5]
Q2: At what concentration does Selegiline lose its selectivity for MAO-B?
A2: The clinical selectivity of selegiline for MAO-B is generally maintained at oral doses of 10 mg/day or lower.[3] Above this dosage, significant inhibition of MAO-A can occur.[3] In vitro studies have shown a high selectivity ratio, but this can vary depending on the experimental conditions. It is crucial to determine the optimal concentration for MAO-B selectivity empirically in your specific experimental setup.
Q3: What are the key differences between MAO-A and MAO-B?
A3: MAO-A and MAO-B are two distinct isoforms of monoamine oxidase. They differ in their substrate specificity, inhibitor selectivity, and tissue distribution. MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine, while MAO-B preferentially metabolizes dopamine and phenylethylamine.[4] In the human brain, MAO-B is the predominant form.
Q4: How can I determine the potency and selectivity of Selegiline in my assay?
A4: The potency of an inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). To assess selectivity, you would determine the IC50 values for both MAO-A and MAO-B and calculate the selectivity ratio (IC50 for MAO-A / IC50 for MAO-B). A higher ratio indicates greater selectivity for MAO-B.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against MAO-A and MAO-B from various sources.
| Enzyme | Inhibitor | IC50 Value | Selectivity Ratio (MAO-A/MAO-B) | Reference |
| MAO-B | Selegiline | 51 nM | ~450 | [6] |
| MAO-A | Selegiline | 23 µM | ~450 | [6] |
| MAO-B | Selegiline | 0.037 ± 0.001 µM | >1000 | [7] |
| MAO-A | Selegiline | >40 µM | >1000 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate, and assay method.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for determining the IC50 of this compound for MAO-B in vitro.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or a commercial fluorogenic substrate)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in MAO Assay Buffer to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the MAO-B enzyme to the desired working concentration in cold MAO Assay Buffer immediately before use.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the corresponding Selegiline dilution or vehicle control. b. Add the diluted MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the MAO-B substrate to each well.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate over a set period (e.g., 30-60 minutes) at 37°C using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Selegiline. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of MAO-B inhibition against the logarithm of the Selegiline concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Enzyme instability | - Use calibrated pipettes and proper technique.- Ensure precise timing for all additions and incubations.- Keep enzyme on ice and prepare fresh dilutions. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a new batch of enzyme and verify its activity with a known inhibitor.- Prepare fresh buffer and confirm the pH.- Protect the substrate from light and prepare fresh solutions. |
| Loss of MAO-B selectivity | - Selegiline concentration is too high | - Perform a dose-response curve to determine the optimal concentration range for MAO-B selectivity. Refer to the IC50 values in the quantitative data table as a starting point. |
| Precipitation of Selegiline in assay buffer | - Poor solubility of Selegiline at the tested concentration | - Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Consider using a different solvent or a solubilizing agent if necessary. |
| Unexpected inhibition in control wells | - Contamination of reagents or labware | - Use fresh, sterile reagents and disposable labware. |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Selegiline Hydrochloride instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selegiline hydrochloride, focusing on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Selegiline is sensitive to light and should be protected from it.[1] Forced degradation studies have shown that it is susceptible to oxidation.[2] One of the main degradation products is methamphetamine.[3]
Q2: What is the optimal pH for preparing a stable aqueous solution of this compound?
A2: A slightly acidic pH range of 3.5 to 5.0 is recommended for enhanced stability of this compound in aqueous solutions.[4] One stability-indicating HPLC method utilized a mobile phase with a pH of 4.0.[2][5]
Q3: How should I store this compound powder and its aqueous solutions?
A3: For long-term stability, it is recommended to store this compound powder at -20°C.[6] Aqueous stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[7] To prevent degradation, all forms should be protected from light.[1][8]
Q4: What are the known degradation products of this compound?
A4: The primary and most studied degradation product of this compound is methamphetamine.[3] Under oxidative stress (e.g., in the presence of hydrogen peroxide), other degradation products can also be formed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Prepare fresh solutions daily and store them properly (see Q3).[7] Ensure the pH of your solution is within the optimal range (3.5-5.0).[4] Protect solutions from light.[1] Consider performing a forced degradation study to identify potential degradation products under your specific experimental conditions. |
| Loss of compound potency or inconsistent results | Instability of the aqueous solution leading to a lower concentration of the active compound. | Quantify the concentration of your this compound solution using a validated analytical method like HPLC-UV or LC-MS/MS before each experiment.[9][10] Prepare fresh solutions for each set of experiments.[7] |
| Precipitation in the aqueous solution | Exceeding the solubility limit or temperature fluctuations. | This compound is generally freely soluble in water.[8] If precipitation occurs, ensure the solution is not oversaturated. Gentle warming or sonication can aid dissolution, but be mindful of potential temperature-induced degradation.[7] |
| Discoloration of the solution | Degradation or contamination. | Discard any discolored solutions. Prepare a fresh solution using high-purity water and this compound. Ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable volume of high-purity water (e.g., HPLC-grade). This compound is freely soluble in water.[8] For a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of water.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution and, if necessary, adjust it to a range of 3.5-5.0 using a suitable buffer (e.g., a phosphate buffer) for enhanced stability.[4]
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7] For daily use, working solutions should be prepared fresh from the stock solution.[7][11]
Protocol 2: Quantification of this compound by RP-HPLC
This protocol provides a general method. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Chromatographic System:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium dihydrogen phosphate or potassium dihydrogen phosphate). A common ratio is 20:80 or 30:70 (acetonitrile:buffer).[2][9] The buffer pH should be adjusted to around 4.0.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL or 50 µL.[2]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., ranging from 25 µg/mL to 100 µg/mL) in the mobile phase.[2]
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the concentration range of your standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Factors influencing Selegiline HCl degradation.
Caption: Workflow for stability assessment of Selegiline HCl.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ajprd.com [ajprd.com]
- 3. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0878191A2 - Stable aqueous solution containing selegiline and device for its administration - Google Patents [patents.google.com]
- 5. Stability Indicating RP-HPLC Method for this compound in Pharmaceutical Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. This compound|14611-52-0|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound 10 mg/mL in Pluronic Lecithin Organogel [uspharmacist.com]
- 9. Analytical Method Development and its Validation for Estimation of Selagiline Hydrochloride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC) | Semantic Scholar [semanticscholar.org]
- 10. japsonline.com [japsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selegiline Hydrochloride In Vitro Dose-Response Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Selegiline Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] By inhibiting MAO-B, Selegiline prevents the breakdown of dopamine, leading to increased dopamine levels in the central nervous system.[2][4] At higher concentrations, it can also inhibit monoamine oxidase A (MAO-A).[1][5] Its mechanism also involves potential neuroprotective effects by reducing the production of oxidative radicals.[6]
Q2: What is a typical effective concentration range for Selegiline in in vitro studies?
A2: The effective concentration of Selegiline can vary depending on the cell type and experimental conditions. However, studies have shown neuroprotective effects at concentrations around 20 µM in rat neural stem cells.[7][8] It is a very potent MAO-B inhibitor, with 50% inhibition observed at very low concentrations in vivo.[1] For in vitro MAO-B inhibition assays, a range of concentrations, often from 0.4 µM to 100 µM, is used to determine the IC50 value.[9]
Q3: How should I prepare my this compound stock solution?
A3: For MAO-B inhibitor screening kits, this compound is often reconstituted in water to make a stock solution, for example, a 2 mM stock.[10][11] This stock can then be further diluted in assay buffer to achieve the desired working concentrations. Always refer to the specific protocol for your assay kit for precise instructions.
Q4: What are the main metabolites of Selegiline and are they active?
A4: Selegiline is metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine.[1][4] Desmethylselegiline is known to possess some MAO-B inhibitory properties, although to a lesser extent than Selegiline itself.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of Selegiline and reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment and minimize evaporation. | |
| No observable effect of Selegiline | Incorrect concentration range. | The concentrations tested may be too low. Perform a wider range of dilutions to identify the effective concentration. |
| Inactive compound. | Verify the purity and activity of your this compound. If possible, test a new batch or a compound from a different supplier. | |
| Cell line is not responsive. | The chosen cell line may not express MAO-B or the relevant signaling pathways. Confirm the expression of the target enzyme in your cell model. | |
| Unexpected cytotoxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a solvent control to assess its effect. |
| Contamination. | Check for microbial contamination in your cell cultures, which can affect cell viability and experimental outcomes. | |
| Difficulty in reproducing literature results | Differences in experimental protocols. | Carefully compare your protocol with the published methodology, paying close attention to cell type, passage number, incubation times, and reagent concentrations. |
| Different assay kits or reagents. | The source and quality of reagents, including assay kits and antibodies, can significantly impact results. Use reagents from the same supplier as the cited study if possible. |
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[10][11][12][13]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer
-
Probe (e.g., GenieRed Probe, OxiRed Probe)
-
This compound (Inhibitor Control)
-
Test compounds
-
96-well black plate with a flat bottom
-
Multi-well spectrophotometer (fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components in the provided buffers or water.
-
Inhibitor and Control Preparation:
-
Assay Plate Setup:
-
Add 10 µL of the diluted test inhibitors, Selegiline control, and assay buffer (for the enzyme control) to their respective wells.
-
-
Enzyme Solution Preparation and Addition:
-
Prepare the MAO-B enzyme working solution by diluting the enzyme stock in the assay buffer as per the kit's protocol.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Substrate Solution Preparation and Addition:
-
Prepare the MAO-B substrate solution containing the MAO-B substrate, developer, and probe in the assay buffer.
-
Add 40 µL of the substrate solution to each well.
-
-
Measurement:
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and Selegiline.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Neuroprotection Assay (MTT Assay)
This protocol is based on a study investigating the neuroprotective effects of Selegiline against oxidative stress.[7][8]
Materials:
-
Neural stem cells (NSCs) or other relevant neuronal cell line
-
Cell culture medium and supplements
-
This compound
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Selegiline Pretreatment:
-
Prepare various concentrations of Selegiline in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Selegiline.
-
Incubate for a specified period (e.g., 48 hours).[7]
-
-
Induction of Oxidative Stress:
-
MTT Assay:
-
Remove the H₂O₂ solution and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the control group (untreated cells) to determine the percentage of cell viability.
-
Plot the cell viability against the Selegiline concentration to determine the dose-response curve and the EC50 value for neuroprotection.
-
Visualizations
Caption: Selegiline's mechanism of action in the presynaptic neuron.
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Caption: Workflow for an in vitro neuroprotection assay using MTT.
References
- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Dose linearity study of selegiline pharmacokinetics after oral administration: evidence for strong drug interaction with female sex steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.cn [abcam.cn]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Avoiding the "cheese effect" in animal models treated with high-dose Selegiline
Welcome to the technical support center for researchers utilizing high-dose Selegiline in animal models. This resource provides guidance on avoiding the tyramine-induced hypertensive crisis, commonly known as the "cheese effect," ensuring the successful and safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect" and why is it a concern when using high-dose Selegiline?
A1: The "cheese effect" is a hypertensive crisis that can occur when an individual or animal treated with a Monoamine Oxidase Inhibitor (MAOI) ingests foods rich in tyramine.[1][2] At standard doses, Selegiline is a selective inhibitor of MAO-B. However, at higher doses, it loses this selectivity and also inhibits MAO-A. MAO-A is the primary enzyme responsible for breaking down tyramine in the gut and liver. When MAO-A is inhibited, tyramine from dietary sources can enter the bloodstream, leading to a massive release of norepinephrine from nerve terminals, causing a rapid and dangerous increase in blood pressure.[2][3]
Q2: At what doses does Selegiline lose its selectivity for MAO-B in rodents?
A2: In rodents, Selegiline generally begins to lose its selectivity and inhibit MAO-A at doses above 1 mg/kg when administered continuously. The degree of MAO-A inhibition increases with the dose. It's crucial to consider that the route of administration (e.g., subcutaneous, intraperitoneal, oral) can affect the drug's bioavailability and its effective concentration in the gut and liver, where MAO-A metabolizes dietary tyramine.
Q3: Is standard laboratory rodent chow a significant source of tyramine?
A3: Standard laboratory rodent chow is typically low in tyramine. These diets are formulated with controlled ingredients and are not aged or fermented, the processes that lead to high tyramine content in foods like aged cheese and cured meats. However, the exact tyramine content is not always specified by manufacturers and could potentially vary between batches and brands. For highly sensitive experiments, or if unexpected hypertensive events are observed, it is advisable to contact the diet manufacturer for specific information on tyramine content or consider using a custom, defined diet with no tyramine.
Q4: What are the signs of a hypertensive crisis in a rodent?
A4: In rodents, a hypertensive crisis may manifest as sudden behavioral changes, including agitation, hyperactivity, or lethargy. Physical signs can include piloerection (hair standing on end), excessive salivation, and changes in respiratory rate. The definitive way to identify a hypertensive crisis is through continuous blood pressure monitoring, which will show a rapid and sustained elevation in arterial blood pressure.
Q5: How can I prevent the "cheese effect" in my animal models?
A5: The most effective way to prevent the "cheese effect" is to control the animals' diet. Since standard rodent chow is generally low in tyramine, this is often sufficient. However, it is critical to ensure that animals do not have access to any other food sources. If your experimental protocol involves any dietary manipulations, carefully scrutinize all components for potential tyramine content. Additionally, be aware of any other administered compounds that may have MAOI properties or could interact with Selegiline.
Troubleshooting Guide
Issue 1: Sudden, unexplained death or severe adverse events in animals treated with high-dose Selegiline.
-
Possible Cause: A tyramine-induced hypertensive crisis.
-
Troubleshooting Steps:
-
Review the Diet: Immediately verify the composition of the animal's diet. Confirm that no tyramine-rich ingredients have been inadvertently introduced. If possible, send a sample of the feed for analysis of tyramine content.
-
Investigate Other Compounds: Review all other substances administered to the animal. Check for any known MAOI activity or potential interactions with Selegiline.
-
Monitor Blood Pressure: If you suspect a hypertensive crisis, implement continuous blood pressure monitoring (e.g., via telemetry) in a subset of animals to confirm blood pressure spikes.
-
Reduce Selegiline Dose: If the issue persists and the diet is confirmed to be tyramine-free, consider if the high dose of Selegiline itself is causing adverse effects unrelated to tyramine and assess if a dose reduction is possible while still achieving the desired experimental outcome.
-
Issue 2: High variability in blood pressure readings during a tyramine challenge experiment.
-
Possible Cause 1: Inconsistent tyramine administration.
-
Troubleshooting Steps:
-
Check Administration Technique: For oral gavage, ensure consistent placement of the gavage tube to avoid variability in absorption. For intravenous administration, verify the patency of the catheter and the accuracy of the infusion pump.
-
-
Possible Cause 2: Animal stress.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are adequately acclimatized to the experimental setup, including handling and restraint (if used).
-
Telemetry: Whenever possible, use telemetry for blood pressure monitoring to avoid the stress of restraint.
-
-
Possible Cause 3: Unstable baseline blood pressure.
-
Troubleshooting Steps:
-
Extended Acclimatization: Allow for a longer period of baseline recording before the tyramine challenge to ensure a stable starting point.
-
Environmental Control: Maintain a quiet and controlled environment with consistent lighting and temperature to minimize external stimuli that could affect blood pressure.
-
Data Presentation
Table 1: High-Dose Selegiline Protocols in Rodent Models
| Animal Model | Research Area | Selegiline Dose | Route of Administration | Reference Study |
| Rat | Neuroprotection | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | (Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats) |
| Mouse | Depression | 1, 3, and 10 mg/kg | Subcutaneous (s.c.) | (Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene) |
| Mouse | Parkinson's Disease | 10 mg/kg | Subcutaneous (s.c.) | (Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex) |
Table 2: Tyramine Doses for Pressor Response Studies in Rats
| Administration Route | Tyramine Dose Range (mg/kg) | Notes | Reference Study |
| Oral (in solution) | 10 - 80 | A dose of 10 mg/kg elicited a significant increase in blood pressure. A dose of 80 mg/kg produced a maximal response in most animals. | (Interaction of MAO inhibitors and dietary tyramine: a new experimental model) |
| Oral (in feed) | 40 - 80 | Higher doses were required to elicit a response compared to administration in a solution. | (Interaction of MAO inhibitors and dietary tyramine: a new experimental model) |
| Intravenous | 0.1 (100 µg) | This dose was used to assess the potentiation of the pressor response by MAOIs. | (Potentiation of tyramine pressor responses in conscious rats) |
Experimental Protocols
Key Experiment: Tyramine Pressor Response Test in Rats
This protocol is designed to assess the potential for a hypertensive response to tyramine in rats pre-treated with high-dose Selegiline.
1. Animal Preparation and Blood Pressure Monitoring:
-
Animal Model: Adult male Sprague-Dawley rats (250-350g).
-
Blood Pressure Monitoring: The gold standard is the use of implantable telemetry devices for continuous and stress-free monitoring of arterial blood pressure.[4][5] Alternatively, a carotid artery can be catheterized for direct blood pressure measurement in anesthetized or conscious, restrained animals.[6]
-
Acclimatization: Animals should be single-housed and allowed to acclimate to the housing and experimental conditions for at least 3-5 days before the study.
2. Selegiline Administration:
-
Administer Selegiline at the desired high dose (e.g., 5-10 mg/kg, i.p. or s.c.) for the duration specified in your experimental design.
3. Tyramine Challenge:
-
Route of Administration:
-
Oral Gavage: Prepare a solution of tyramine hydrochloride in water. Administer a starting dose of 10 mg/kg.[6]
-
Intravenous (IV) Infusion: For a more controlled and rapid response, infuse tyramine hydrochloride solution through a catheterized vein (e.g., jugular or femoral). A typical starting dose is 100 µg/kg.
-
-
Dose Escalation: If no significant pressor response (defined as a sustained increase in systolic blood pressure of >30 mmHg) is observed, the dose of tyramine can be incrementally increased in subsequent challenges.
-
Data Acquisition: Continuously record blood pressure and heart rate before, during, and after tyramine administration until they return to baseline levels.
4. Emergency Preparedness:
-
Have a fast-acting vasodilator, such as phentolamine or sodium nitroprusside, readily available for immediate intravenous administration in the event of an uncontrolled hypertensive crisis.
Mandatory Visualizations
Caption: Signaling pathway of the "cheese effect".
Caption: Tyramine pressor response experimental workflow.
Caption: Troubleshooting logic for adverse events.
References
- 1. Genotype and Vascular Phenotype Linked by Catecholamine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyramine - Wikipedia [en.wikipedia.org]
- 4. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Selegiline Hydrochloride vs. Non-Selective MAO Inhibitors: A Comparative Guide for Depression Models
For Immediate Release
This guide provides a detailed comparison between the selective monoamine oxidase-B (MAO-B) inhibitor, Selegiline Hydrochloride, and traditional non-selective MAO inhibitors (MAOIs) in the context of depression research. We will delve into their mechanisms of action, comparative efficacy in established preclinical models, and safety profiles, supported by experimental data and protocols.
Introduction: A Tale of Two Inhibitors
Monoamine oxidase inhibitors (MAOIs) represent one of the earliest classes of antidepressants.[1] They function by preventing the breakdown of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—which are crucial for mood regulation.[2][3] This class is broadly divided into two categories: non-selective inhibitors, such as phenelzine and tranylcypromine, which inhibit both major isoforms of the enzyme (MAO-A and MAO-B), and selective inhibitors.[4]
This compound is a selective, irreversible inhibitor of MAO-B at lower oral doses, a characteristic leveraged in the treatment of Parkinson's disease to primarily boost dopamine levels. However, its role in depression is more complex. When administered at higher doses or via a transdermal patch, Selegiline bypasses first-pass metabolism, leading to higher plasma concentrations and a loss of its selectivity, resulting in the inhibition of both MAO-A and MAO-B.[4][5][6] This non-selective inhibition is key to its antidepressant effects, aligning its broader mechanism with that of traditional MAOIs for the treatment of Major Depressive Disorder (MDD).[5]
Mechanism of Action: Selectivity and Neurotransmitter Modulation
The antidepressant effects of MAOIs are attributed to their ability to increase the synaptic availability of key neurotransmitters. MAO-A is the primary enzyme responsible for breaking down serotonin and norepinephrine, while MAO-B predominantly metabolizes dopamine.[2]
Non-selective MAOIs (e.g., Phenelzine, Tranylcypromine) inhibit both MAO-A and MAO-B irreversibly.[4] This dual inhibition leads to a robust and widespread increase in serotonin, norepinephrine, and dopamine levels in the brain, which is thought to underlie their potent antidepressant efficacy.[2]
This compound presents a dose- and route-dependent mechanism.
-
Low Oral Doses: Selectively inhibits MAO-B, increasing dopamine levels. This is the desired effect for Parkinson's disease treatment.[7]
-
High Oral Doses or Transdermal System (STS): Achieves higher plasma concentrations, leading to the inhibition of both MAO-A and MAO-B.[5][8] This non-selective action is necessary for its efficacy in treating MDD, as elevating all three key monoamines is considered beneficial.[5] The transdermal route is particularly advantageous as it avoids significant first-pass metabolism.[5][9]
Caption: Mechanism of Action for MAOIs in Depression.
Comparative Efficacy in Preclinical Depression Models
Animal models are crucial for evaluating the antidepressant potential of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common screening tools, where a reduction in immobility time is interpreted as an antidepressant-like effect.
Studies have shown that selegiline produces significant antidepressant-like effects in these models. For instance, repeated administration of selegiline (10 mg/kg) was found to significantly decrease immobility time in the mouse FST.[10][11] This effect was linked to the enhancement of dopaminergic transmission, as it was blocked by a dopamine D1 receptor antagonist.[10] Another study confirmed these findings in both the mouse FST and the rat TST.[11]
While direct head-to-head preclinical studies comparing selegiline with non-selective MAOIs are limited in recent literature, the data suggests that the antidepressant-like effects of selegiline are robust and comparable to other established antidepressants. The effects appear to be independent of significant MAO-A inhibition at certain effective doses, suggesting a complex mechanism potentially involving enhanced dopaminergic transmission and synaptic plasticity.[11]
| Preclinical Model | This compound | Non-Selective MAOIs (General Finding) | Key Findings & Citations |
| Forced Swim Test (FST) | Decreased immobility time[10][11][12] | Generally decrease immobility time | Selegiline's effect is potent and linked to dopamine D1 and D3 receptor activation.[10][12] |
| Tail Suspension Test (TST) | Decreased immobility time[11] | Generally decrease immobility time[13] | Selegiline's effect is comparable to other MAO-B inhibitors like rasagiline in some models.[11] |
| Neurochemical Effects | Increases hippocampal dopamine content; may suppress MAO-A activity to a lesser degree than other inhibitors at equivalent doses.[11] | Broadly increase serotonin, norepinephrine, and dopamine. | Selegiline's antidepressant action may be attributable to enhanced dopaminergic transmission and prevention of synaptic plasticity impairment.[11] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity.
Objective: To assess learned helplessness and behavioral despair in rodents as a model for depression.
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 12 cm diameter) filled with water (e.g., 25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituation/Pre-test (Day 1 - Optional but common): Mice or rats are individually placed in the cylinder for a 15-minute session. This is done to ensure that on the test day, the immobility observed is not related to novelty.
-
Drug Administration: The test compound (e.g., Selegiline) or vehicle is administered according to the study's timeline (e.g., single injection 60 minutes before the test, or repeated injections over several days).[10][12]
-
Test Session (Day 2): Animals are placed back into the water-filled cylinder for a 6-minute session.[14]
-
Data Recording: The session is typically video-recorded. An observer, blind to the treatment groups, scores the animal's behavior.
-
Scoring: Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. The total duration of immobility is measured, usually during the last 4 minutes of the 6-minute test.[14]
-
Interpretation: A statistically significant decrease in immobility time for a drug-treated group compared to a vehicle-treated group suggests antidepressant-like activity.
Caption: Standard workflow for the Forced Swim Test.
Safety and Side Effect Profile
A major distinguishing factor between Selegiline and non-selective MAOIs is their safety profile, particularly concerning dietary restrictions.
| Side Effect/Safety Concern | This compound | Non-Selective MAOIs (Phenelzine, Tranylcypromine) | Mechanism & Notes |
| Hypertensive Crisis ("Cheese Effect") | Risk is significantly minimized, especially with the transdermal patch at lower doses. Dietary tyramine restrictions are often not required with the 6 mg/24h patch.[3][5] | High risk. Requires a strict tyramine-restricted diet to avoid potentially fatal hypertensive crisis.[15][16] | Non-selective inhibition of MAO-A in the gut prevents the breakdown of dietary tyramine, a potent vasoconstrictor. Transdermal Selegiline bypasses the gut, preserving this metabolic pathway.[5] |
| Orthostatic Hypotension | Can occur. | High probability, often dose-dependent.[17] | A common side effect of MAOIs. |
| Cardiovascular Side Effects | Patients receiving the transdermal system (STS) were less likely to endorse cardiovascular side effects versus oral MAOIs in a clinical comparison.[18] | Includes risk of hypertension and other cardiac arrhythmias.[19] | Selegiline's metabolites (amphetamine-based) may contribute to some cardiovascular effects.[19] |
| Gastrointestinal Side Effects | Patients receiving STS were less likely to report GI side effects versus TCAs (a common comparator).[18] | Can cause various GI issues. | Side effect profiles can vary significantly between individual agents. |
| Drug Interactions | Numerous, especially with serotonergic agents (risk of serotonin syndrome) and sympathomimetics.[7] | Numerous and severe, particularly with SSRIs, TCAs, decongestants, and certain pain medications.[16] | The increased levels of monoamines can lead to dangerous interactions when combined with other drugs affecting these systems. |
Clinical Comparison Summary
While this guide focuses on preclinical models, it is relevant to note clinical findings. A comparative study of the Selegiline Transdermal System (STS) against oral MAOIs and tricyclic antidepressants (TCAs) for treatment-resistant depression found that:
-
STS was less effective than oral MAOIs but significantly more effective than TCAs.[18]
-
STS was associated with significantly fewer categories of side effects compared to both oral MAOIs and TCAs.[18]
Conclusion
This compound occupies a unique position among MAO inhibitors. Its dose- and route-dependent selectivity allows for different therapeutic applications. For depression, its efficacy relies on achieving non-selective inhibition of both MAO-A and MAO-B, similar to traditional MAOIs. Preclinical models confirm its potent antidepressant-like effects, which appear to be strongly mediated by the dopaminergic system.
The primary advantage of Selegiline, particularly the transdermal system, lies in its improved safety and tolerability profile. It largely mitigates the risk of the dangerous "cheese effect," a significant barrier to the wider use of non-selective MAOIs.[18] While classic oral non-selective MAOIs may offer slightly greater efficacy in some treatment-resistant populations, the favorable safety profile of transdermal Selegiline makes it a valuable alternative in the therapeutic arsenal against depression.[1][18] Future research should continue to explore the nuanced neuroprotective and plasticity-modulating effects of Selegiline that may contribute to its antidepressant action.[11][20]
References
- 1. Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant-like effects of selegiline in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selegilin exerts antidepressant-like effects during the forced swim test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 17. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 18. Comparison of effectiveness and side effects of selegiline transdermal system versus oral monoamine oxidase inhibitors and tricyclic antidepressants for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Comparative analysis of oral versus transdermal Selegiline in pharmacokinetic studies
A deep dive into the bioavailability, metabolism, and plasma concentration profiles of two distinct delivery systems for the monoamine oxidase inhibitor, selegiline.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of oral and transdermal formulations of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how the route of administration significantly impacts the therapeutic potential and safety profile of this compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of oral and transdermal selegiline based on data from comparative studies. A single 10 mg oral dose is compared to a 6 mg/24-hour transdermal patch.
| Pharmacokinetic Parameter | Oral Selegiline (10 mg) | Transdermal Selegiline (6 mg/24h) |
| Absolute Bioavailability | ~4% - 10%[1][2] | ~73% - 75%[1][2] |
| Peak Plasma Concentration (Cmax) | ~2 µg/L (sharp peak)[3] | Sustained, lower peak |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[1][3] | Gradual increase over the dosing period |
| Metabolism | Extensive first-pass metabolism[2] | Bypasses first-pass metabolism[2] |
| Metabolite Levels | High levels of metabolites | Significantly lower levels of metabolites |
Experimental Protocols
The data presented in this guide is primarily derived from randomized, crossover-design studies in healthy human volunteers.
Oral Administration Protocol:
-
Dosage: A single oral dose of 10 mg selegiline hydrochloride was administered to subjects.[1]
-
Sample Collection: Venous blood samples were collected at predetermined time intervals, typically including pre-dose and multiple time points post-dose to capture the absorption, distribution, metabolism, and elimination phases.
-
Analytical Method: Plasma or serum concentrations of selegiline and its metabolites were quantified using validated analytical methods such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Transdermal Administration Protocol:
-
Dosage: A 6 mg/24-hour selegiline transdermal system was applied to a clean, dry area of the skin.[1]
-
Sample Collection: Blood samples were collected over the duration of the patch application and after its removal to characterize the steady-state concentration and elimination kinetics.
-
Analytical Method: Similar to the oral studies, plasma or serum concentrations of selegiline and its metabolites were determined using validated GC or LC-MS/MS methods.
Mandatory Visualization
The following diagrams illustrate the distinct pharmacokinetic pathways and experimental workflow for comparing oral and transdermal selegiline.
Caption: Pharmacokinetic Pathways of Oral vs. Transdermal Selegiline.
Caption: Experimental Workflow for Comparative Pharmacokinetic Studies.
Discussion of Findings
The comparative analysis reveals profound differences in the pharmacokinetic profiles of oral and transdermal selegiline, primarily attributable to the avoidance of first-pass metabolism with the transdermal route.
Bioavailability and Plasma Concentrations: Oral selegiline exhibits low and variable bioavailability, with estimates ranging from 4% to 10%.[1][2] This is a direct consequence of extensive metabolism in the gut wall and liver before the drug reaches systemic circulation. This results in a sharp but transient peak in plasma concentration.[1] In stark contrast, the transdermal system delivers selegiline directly into the bloodstream, bypassing the gastrointestinal tract and liver, leading to a significantly higher absolute bioavailability of approximately 73% to 75%.[1][2] This route of administration produces more sustained and predictable plasma concentrations over the dosing interval.
Metabolism: The first-pass metabolism of oral selegiline leads to the formation of several metabolites, including desmethylselegiline, L-methamphetamine, and L-amphetamine. In contrast, transdermal administration results in substantially lower levels of these metabolites. This difference is clinically significant as it may influence the side-effect profile and potential for drug-drug interactions.
Clinical Implications: The distinct pharmacokinetic profiles of oral and transdermal selegiline have significant clinical implications. The higher bioavailability and more consistent plasma concentrations achieved with the transdermal patch may offer improved therapeutic efficacy and a more favorable safety profile by minimizing exposure to potentially undesirable metabolites. These characteristics are particularly relevant for indications where sustained drug levels are crucial. The choice between oral and transdermal selegiline should, therefore, be guided by the specific therapeutic goals and patient characteristics.
References
- 1. Pharmacokinetics and absolute bioavailability of selegiline following treatment of healthy subjects with the selegiline transdermal system (6 mg/24 h): a comparison with oral selegiline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selegiline Hydrochloride and Novel MAO-B Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the established Monoamine Oxidase-B (MAO-B) inhibitor, Selegiline Hydrochloride, against newer and emerging novel MAO-B inhibitors. The following sections detail their mechanisms of action, comparative clinical efficacy based on key experimental data, and the methodologies employed in pivotal clinical trials.
Introduction to MAO-B Inhibition
Monoamine Oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1] Inhibition of MAO-B increases dopaminergic activity, which is a cornerstone of symptomatic treatment for Parkinson's disease (PD).[1] Selegiline, an early irreversible MAO-B inhibitor, has been a benchmark therapeutic for many years.[2] However, the development of novel MAO-B inhibitors with different pharmacological profiles has expanded the therapeutic landscape, offering potential advantages in terms of efficacy, safety, and tolerability. This guide will focus on a comparison between selegiline and two prominent novel MAO-B inhibitors: rasagiline and safinamide.
Mechanism of Action and Signaling Pathway
MAO-B inhibitors exert their therapeutic effect by blocking the breakdown of dopamine in the presynaptic neuron, thereby increasing its availability in the synaptic cleft. This enhances dopaminergic signaling to the postsynaptic neuron.
Selegiline and rasagiline are irreversible inhibitors, forming a covalent bond with the flavin cofactor of the MAO-B enzyme.[3] In contrast, safinamide is a reversible inhibitor.[4] Furthermore, safinamide possesses additional non-dopaminergic mechanisms of action, including the inhibition of voltage-gated sodium channels and modulation of glutamate release, which may contribute to its clinical effects.[4][5]
References
Validating the Antioxidant Properties of Selegiline Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant properties of Selegiline Hydrochloride against other relevant compounds. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visualizations of associated signaling pathways.
Comparative Analysis of Antioxidant Activity
This compound has demonstrated notable antioxidant capabilities in various in vitro assays. Its performance, when compared to other antiparkinsonian drugs and standard antioxidants, provides valuable insights into its potential neuroprotective mechanisms beyond its well-established role as a monoamine oxidase-B (MAO-B) inhibitor.
Radical Scavenging and Reducing Power Assays
The antioxidant activity of this compound has been quantified using several standard assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. In a comparative study, Selegiline was evaluated alongside other antiparkinsonian agents, Pramipexole and Amantadine.[1][2][3]
Table 1: Comparison of IC50 Values for ABTS Radical Scavenging Activity
| Compound | IC50 (mg/mL) |
| This compound | 0.191 [3] |
| Pramipexole | 0.002[3] |
| Amantadine | No activity observed[3] |
IC50 represents the concentration of the compound required to scavenge 50% of the ABTS radicals.
Table 2: Comparison of Ferric Reducing Antioxidant Power (FRAP)
| Compound (at 1mg/mL) | FRAP Value (µmol/L Trolox equivalent) |
| This compound | 8.9 ± 0.96 [1] |
| Pramipexole | 11.8 ± 0.9[1] |
| Amantadine | No activity observed[1] |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power.
Notably, in the same comparative study, neither this compound, Pramipexole, nor Amantadine exhibited any scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay.[1]
Signaling Pathways Involved in Selegiline's Antioxidant Action
Beyond direct radical scavenging, Selegiline's antioxidant effects are attributed to its ability to upregulate endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of specific signaling pathways, leading to the expression of a suite of antioxidant enzymes.
The Trk/PI3K/Nrf2 Signaling Pathway
Research has shown that Selegiline can activate the Tropomyosin receptor kinase (Trk)/Phosphoinositide 3-kinase (PI3K) pathway, which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.
Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), peroxiredoxin I (PrxI), thioredoxin I (TrxI), and glutamate-cysteine ligase (γGCS).[4][5]
Caption: Selegiline activates the Trk/PI3K pathway, leading to Nrf2 release and translocation to the nucleus, where it induces the expression of antioxidant enzymes.
Experimental Protocols
Detailed methodologies for the in vitro antioxidant assays are provided below for reproducibility and further investigation.
ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the test compound (this compound or alternatives) at various concentrations to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to the sample.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of the ABTS radical is calculated using the formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
-
Assay Procedure:
-
Add a specific volume of the test compound at various concentrations to a cuvette or microplate well.
-
Add the DPPH solution to the sample.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the same formula as for the ABTS assay.
-
The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test compound to a cuvette or microplate well.
-
Add the FRAP reagent to the sample.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using a known antioxidant, typically Trolox or ferrous sulfate (FeSO₄).
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Caption: A generalized workflow for performing the ABTS, DPPH, and FRAP in vitro antioxidant assays.
References
- 1. scielo.br [scielo.br]
- 2. Comparison of the antioxidant potential of antiparkinsonian drugs in different in vitro models – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Novel cytoprotective mechanism of anti-parkinsonian drug deprenyl: PI3K and Nrf2-derived induction of antioxidative proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Selegiline Hydrochloride vs. Placebo in Animal Models of Cognitive Decline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selegiline Hydrochloride's performance against a placebo in preclinical animal models of cognitive decline. The information presented is collated from various studies, focusing on experimental data, detailed methodologies, and the underlying molecular mechanisms.
Executive Summary
Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, has demonstrated potential in mitigating cognitive deficits in various animal models. Its therapeutic effects are attributed not only to the inhibition of MAO-B, which increases dopamine levels in the brain, but also to its neuroprotective properties. Studies in rodent models of Alzheimer's disease and age-related cognitive decline, as well as in dogs with Canine Cognitive Dysfunction Syndrome (CDS), consistently show improvements in learning, memory, and overall cognitive function when compared to placebo-treated groups. The mechanisms behind these benefits involve the modulation of apoptotic pathways, induction of pro-survival factors, and enhancement of antioxidant systems.
Data Presentation: Selegiline vs. Placebo in Cognitive Tasks
The following tables summarize the quantitative outcomes from key studies comparing this compound to a placebo in animal models of cognitive decline.
Table 1: Effects of Selegiline on Spatial Memory in Rodent Models
| Animal Model | Cognitive Test | Selegiline Dose | Key Findings | Reference |
| Aβ-induced Alzheimer's Disease (Rat) | Barnes Maze Test | 0.5 mg/kg/day (oral) | Selegiline-treated rats showed a significant increase in time spent in the target zone on the probe day (P < 0.01) compared to the Aβ-injected placebo group. | |
| Aβ-induced Alzheimer's Disease (Rat) | Morris Water Maze | 0.5 mg/kg/day (oral) | Oral administration of selegiline resulted in a significant decrease in swimming distance to find the platform on day 3 (p < 0.01) and day 4 (p < 0.001) of training compared to the AD placebo group. | |
| Ethylcholine aziridinium ion-induced memory impairment (Rat) | Morris Water Maze | Dose-dependent | Selegiline dose-dependently attenuated memory impairment induced by the neurotoxin. |
Table 2: Effects of Selegiline on Non-Spatial and Recognition Memory in Rodent Models
| Animal Model | Cognitive Test | Selegiline Dose | Key Findings | Reference |
| Aβ-induced Alzheimer's Disease (Rat) | Passive Avoidance Learning | 0.5 mg/kg/day (oral) | Selegiline administration improved passive avoidance memory in AD rats. | |
| Aβ-induced Alzheimer's Disease (Rat) | Novel Object Recognition | 0.5 mg/kg/day (oral) | Selegiline treatment improved recognition memory performance in the AD rat model. |
Table 3: Clinical Improvement in Canine Cognitive Dysfunction (CCD)
| Study Design | Selegiline Dose | Duration | Overall Improvement | Specific Improvements | Reference |
| Open-label study (n=641) | 0.5 - 1.0 mg/kg once daily | 60 days | 77.2% of dogs showed overall improvement by day 60. | Improvement in disorientation and interaction with family members (77.8%); improvement in activity or sleep/wake cycle (67.8%). | |
| Laboratory and clinical settings | 0.5 - 1.0 mg/kg in the morning | Not specified | Selegiline has been shown to improve signs consistent with CDS in dogs. | Improvement in working memory has been demonstrated in a laboratory model. |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for commonly used behavioral assays in the cited studies.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory in rodents.
-
Apparatus: A large circular pool (e.g., 180 cm in diameter) is filled with opaque water (e.g., using non-toxic tempera paint) maintained at a specific temperature (e.g., 23 ± 2°C). A small escape platform is submerged just below the water's surface. Visual cues are placed around the pool to serve as spatial references.
-
Acquisition Phase: Rats are trained over several consecutive days (e.g., 4-12 days) with multiple trials per day. In each trial, the rat is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Barnes Maze Test
The Barnes Maze is another test for spatial learning and memory that is less stressful than the MWM as it does not involve swimming.
-
Apparatus: A circular platform with a number of holes (e.g., 18-20) around the perimeter. One of the holes leads to a dark, enclosed "escape box." Bright, aversive lighting is used to motivate the animal to find the escape box.
-
Acquisition Phase: The animal is placed in the center of the maze and learns the location of the escape hole over several trials and days. The latency to find and enter the escape box and the number of errors (poking into non-escape holes) are recorded.
-
Probe Trial: The escape box is removed, and the animal's preference for the target hole location is assessed, indicating memory of the correct location.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing: At a later time (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates a stronger memory of the aversive stimulus.
Mandatory Visualizations
Signaling Pathways of Selegiline's Neuroprotective Effects
Selegiline's cognitive-enhancing effects extend beyond its role as an MAO-B inhibitor. It actively engages in neuroprotective signaling pathways that promote cell survival and resilience.
Caption: Selegiline's neuroprotective signaling pathways.
Experimental Workflow: Morris Water Maze
The following diagram illustrates a typical experimental workflow for the Morris Water Maze test used to assess spatial learning and memory in rodent models.
Caption: Experimental workflow for the Morris Water Maze test.
Conclusion
The evidence from animal models of cognitive decline strongly suggests that this compound offers significant therapeutic benefits compared to a placebo. In rodents, selegiline has been shown to ameliorate memory impairments in models of Alzheimer's disease. In canines, it is an approved treatment for cognitive dysfunction syndrome, with a high percentage of dogs showing clinical improvement. The multifaceted mechanism of action, encompassing both symptomatic relief through dopamine enhancement and disease-modifying potential through neuroprotection, makes selegiline a compelling compound for further investigation in the context of age-related cognitive decline and neurodegenerative diseases. Researchers should consider the specific cognitive domains of interest and the appropriate animal model when designing future studies to build upon these promising preclinical findings.
A Comparative Analysis of Selegiline and Levodopa Combination Therapy in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selegiline and Levodopa combination therapy against their respective monotherapies in preclinical animal models of Parkinson's disease (PD). By examining quantitative data from key studies, this document aims to offer an objective overview of the efficacy and potential side effects of this therapeutic strategy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Efficacy and Performance: A Quantitative Comparison
The synergistic relationship between Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and Levodopa, a dopamine precursor, has been investigated in various animal models of Parkinson's disease. The primary rationale for this combination is that Selegiline potentiates and prolongs the therapeutic window of Levodopa by preventing the breakdown of dopamine in the brain. Preclinical studies have sought to quantify the benefits of this combination on motor function, neurochemical balance, and the development of treatment-related complications.
Behavioral Outcomes in a 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA rat model is a widely used paradigm to study motor deficits analogous to those in Parkinson's disease. Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum leads to a loss of dopaminergic neurons on one side of the brain, resulting in asymmetrical motor behavior (rotational bias) when challenged with dopaminergic agents.
| Treatment Group | Drug Administration | Outcome Measure: Contralateral Rotations (turns/min) | Key Findings |
| Control (Sham-lesioned) | Vehicle | ~0 | No rotational bias observed. |
| 6-OHDA Lesioned + Vehicle | Vehicle | ~0 (baseline); significant ipsilateral rotations with amphetamine | Establishes the parkinsonian phenotype. |
| Levodopa Monotherapy | Levodopa (e.g., 25 mg/kg) + Benserazide (e.g., 6.25 mg/kg) | Significant increase in contralateral rotations | Demonstrates the efficacy of Levodopa in reversing motor deficits. |
| Selegiline Monotherapy | Selegiline (e.g., 1-10 mg/kg) | Minimal to no contralateral rotations | Selegiline alone has a limited effect on reversing established motor deficits. |
| Combination Therapy | Levodopa (e.g., 12.5 mg/kg - reduced dose) + Benserazide + Selegiline (e.g., 1-10 mg/kg) | Significant increase in contralateral rotations, comparable to or exceeding high-dose Levodopa | Selegiline potentiates the effect of a lower dose of Levodopa, achieving a similar or greater therapeutic effect. |
Note: The quantitative data presented are representative values synthesized from typical findings in the literature. Actual values can vary based on the specifics of the experimental protocol.
Neurochemical and Neuroprotective Effects in an MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is another common paradigm that induces parkinsonism through the destruction of dopaminergic neurons in the substantia nigra. This model is particularly useful for assessing neuroprotective and neurorestorative effects of therapeutic agents.
| Treatment Group | Drug Administration | Outcome Measure: Striatal Dopamine Levels (% of Control) | Key Findings |
| Control | Saline | 100% | Normal dopamine levels. |
| MPTP-treated | Saline | ~20-30% | Significant depletion of striatal dopamine. |
| Levodopa Monotherapy (post-MPTP) | Levodopa + Carbidopa | Transient increase, but does not prevent ongoing neurodegeneration | Symptomatic relief without significant neuroprotection. |
| Selegiline Monotherapy (post-MPTP) | Selegiline (e.g., 1.0 mg/kg/day) | ~50-60%[1] | Selegiline treatment can suppress the reduction of nigral dopaminergic neurons and striatal fibers, indicating a neuro-rescue effect.[1] |
| Combination Therapy (post-MPTP) | Levodopa + Carbidopa + Selegiline | Sustained and higher levels of striatal dopamine compared to Levodopa alone | Selegiline enhances the availability of dopamine derived from Levodopa and may offer some neuroprotection. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the studies cited.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery: Rats are placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA.
-
Neurotoxin Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.
-
Post-operative Care: Animals are monitored for recovery, and food and water are made easily accessible.
-
Behavioral Testing (Rotational Behavior):
-
Habituation: Rats are placed in a circular arena to acclimate.
-
Drug Challenge: Animals are administered a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).
-
Data Acquisition: Full 360° rotations are counted over a specified period (e.g., 90 minutes). The direction of rotation (ipsilateral or contralateral to the lesion) is recorded.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Neurotoxin Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common subacute protocol involves injections of 20-30 mg/kg of MPTP once daily for five consecutive days.
-
Tissue Collection: At a predetermined time point after the final MPTP injection (e.g., 7 or 21 days), mice are euthanized.
-
Neurochemical Analysis: The striata are dissected and processed for the quantification of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra and the depletion of dopaminergic fibers in the striatum.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of Selegiline and Levodopa Combination Therapy.
Caption: General Experimental Workflow for Preclinical Drug Efficacy Testing.
Conclusion
The combination of Selegiline and Levodopa demonstrates a clear synergistic effect in animal models of Parkinson's disease. The addition of Selegiline allows for a reduction in the required dosage of Levodopa to achieve a similar or enhanced therapeutic outcome on motor symptoms. This "Levodopa-sparing" effect is a significant advantage, as chronic high-dose Levodopa treatment is associated with the development of motor fluctuations and dyskinesias.
Furthermore, preclinical evidence suggests that Selegiline may possess neuroprotective or neurorestorative properties that are independent of its MAO-B inhibitory action, potentially by upregulating neurotrophic factors and anti-apoptotic genes.[1] While Levodopa primarily provides symptomatic relief by replenishing dopamine levels, Selegiline's multifaceted mechanism of action may offer a disease-modifying component that warrants further investigation.
For drug development professionals, these findings underscore the potential of combination therapies that target multiple aspects of Parkinson's disease pathophysiology. Future research should continue to explore the long-term effects of this combination on the progression of neurodegeneration and the development of adverse effects in more sophisticated animal models.
References
Cross-Validation of Selegiline Hydrochloride's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Selegiline Hydrochloride across various animal species. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing associated signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development.
I. Overview of Selegiline's Mechanism of Action
Selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), is primarily known for its role in increasing dopamine levels in the brain.[1][2][3] MAO-B is a key enzyme in the degradation of dopamine; its inhibition by selegiline leads to elevated synaptic concentrations of this neurotransmitter, which is particularly beneficial in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost.[2] Beyond its symptomatic effects, selegiline has demonstrated neuroprotective properties in various experimental models, potentially by attenuating oxidative stress and modulating cell survival pathways.[4][5][6]
II. Comparative Efficacy of Selegiline Across Species
The neuroprotective and behavioral effects of selegiline have been investigated in a range of animal models, from rodents to canines. The following tables summarize the quantitative outcomes of these studies.
Table 1: Neuroprotective Effects of this compound
| Animal Model | Toxin/Injury Model | Selegiline Dosage | Route of Administration | Key Neuroprotective Outcome | Reference |
| Mouse | MPTP | 10 mg/kg | Subcutaneous | Partial reduction in the loss of nigrostriatal tyrosine hydroxylase-positive neurons. | [7] |
| Rat | Methamphetamine | 10, 15, and 20 mg/kg | Intraperitoneal | Significant increase in the expression of CREB and BDNF proteins in the hippocampus. | [8] |
| Various | Multiple (MPTP, 6-OHDA, DSP-4, etc.) | Not specified | Not specified | Protects neurons from a wide range of dopaminergic, noradrenergic, serotonergic, and cholinergic toxins. | [5] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Selegiline
| Animal Species | Selegiline Dosage | Route of Administration | Brain Region | Level of MAO-B Inhibition | Reference |
| Mouse | 10 mg/kg | Subcutaneous | Hippocampus & Prefrontal Cortex | Complete inhibition. | [9] |
| Rat | 10 mg/kg | Subcutaneous | Hippocampus & Prefrontal Cortex | Complete inhibition. | [9] |
| Human | 10 mg/day | Oral | Brain | Selective inhibition of MAO-B at this conventional dose. At higher doses, it can also inhibit MAO-A. | [10][11] |
Table 3: Behavioral Effects of this compound
| Animal Species | Behavioral Test | Selegiline Dosage | Route of Administration | Key Behavioral Outcome | Reference |
| Mouse | Forced Swim Test | 10 mg/kg (single or triple injection) | Subcutaneous | Significant reduction in immobility time, indicating an antidepressant-like effect. | [9][12] |
| Mouse | Tail Suspension Test | 10 mg/kg (single injection) | Subcutaneous | Shortened immobility time in MPTP-treated mice. | [7] |
| Rat | Forced Swim Test | 10, 15, and 20 mg/kg | Intraperitoneal | Significantly improved swimming time compared to methamphetamine-treated group. | [8] |
| Dog | Clinical assessment of Canine Cognitive Dysfunction Syndrome (CDS) | 0.5-1.0 mg/kg | Oral (once daily) | 77.2% of dogs showed overall improvement after 60 days. | [13][14][15] |
| Dog | Learning Tasks | 0.5 mg/kg | Oral | Improved performance in tasks with a clear motivational cue. | [16] |
III. Key Signaling Pathways
Selegiline's neuroprotective effects are attributed to the modulation of several intracellular signaling pathways. These pathways are crucial for neuronal survival, antioxidant defense, and mitochondrial integrity.
Caption: Key signaling pathways modulated by Selegiline leading to neuroprotection.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.
Neuroprotection Study in MPTP-Treated Mice
-
Animal Model: C57BL/6 mice.
-
Toxin Administration: Four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 17.5 mg/kg.
-
Selegiline Administration: A single subcutaneous injection of selegiline at 10 mg/kg.
-
Behavioral Assessment: The tail suspension test was used to measure depression-like behavior, where the duration of immobility was recorded.
-
Neurochemical Analysis: The number of nigrostriatal tyrosine hydroxylase-positive neurons was quantified to assess neuroprotection.[7]
Canine Cognitive Dysfunction Syndrome (CDS) Clinical Study
-
Study Population: 641 dogs with clinical signs consistent with CDS.
-
Selegiline Administration: Oral administration of this compound at a dose of 0.5 to 1.0 mg/kg once daily for 60 days.
-
Assessment: Owners and veterinarians evaluated changes in clinical signs, including disorientation, social interactions, and sleep-wake cycles, at 30 and 60 days.
-
Outcome Measures: The primary outcome was the overall percentage of dogs showing improvement in clinical signs.[13][14][15]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of Selegiline in animal models of neurodegeneration.
Caption: A generalized experimental workflow for studying Selegiline's effects.
V. Conclusion
The compiled data indicates that this compound exhibits robust neuroprotective and behavioral effects across different animal species. While the primary mechanism of MAO-B inhibition is consistent, the downstream signaling pathways leading to neuroprotection are multifaceted and involve the induction of neurotrophic factors and anti-apoptotic proteins. The antidepressant-like effects observed in rodents and the cognitive improvements in canines highlight the broad therapeutic potential of selegiline. Future research should focus on further elucidating the species-specific nuances of selegiline's action to optimize its clinical translation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 8. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selegiline ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 11. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease [frontiersin.org]
- 13. A noncomparative open-label study evaluating the effect of this compound in a clinical setting [pubmed.ncbi.nlm.nih.gov]
- 14. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. The effects of oral this compound on learning and training in the dog: a psychobiological interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Selegiline Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of Selegiline Hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1][2]
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards of this compound. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles or safety glasses with side-shields.[3]
-
Body Protection: A lab coat is required for handling small quantities.[3] For large spills or bulk handling, a full suit is recommended.[3]
-
Respiratory Protection: In case of dust or aerosol generation, use an approved/certified dust respirator.[4][3]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal company.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper treatment.[1][7]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, expired, or unwanted product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor. It must be segregated as hazardous waste.[7][8]
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until collection.[4][9]
Step 3: Arranging for Final Disposal
-
Contact EHS: Consult your institution's EHS department for specific internal procedures.
-
Licensed Contractor: Arrange for collection by a specialized and licensed hazardous waste disposal company.[5][6] This is the most recommended and compliant disposal route.
-
Incineration: The material may be sent for high-temperature incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction.[6]
-
Documentation: Ensure all federal, state, and local regulations are followed and that all necessary documentation for waste transfer is completed and retained.[4][3]
Accidental Spill Cleanup:
-
Small Spills: Wearing appropriate PPE, carefully use tools to place the spilled solid material into a designated hazardous waste container.[3][10]
-
Large Spills: Evacuate the area and, if trained to do so, use a shovel to place the material into a convenient waste disposal container.[3][10]
-
Decontamination: After removing the bulk material, decontaminate the surface by cleaning with alcohol, followed by spreading water on the area.[4][3][10] All cleaning materials must also be disposed of as hazardous waste. Prevent spillage from entering drains or water courses.[4][1][11]
Summary of Key Chemical and Regulatory Data
| Parameter | Information | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 14611-52-0 | [4][10] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [4][2] |
| Primary Disposal Route | Collection by a licensed hazardous material disposal company for incineration. | [5][6] |
| Regulatory Framework | Disposal must comply with federal (EPA/RCRA), state, and local environmental regulations. | [3][12][13] |
| Drain Disposal | Prohibited. Avoid release to the environment. | [4][1][7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. This compound|14611-52-0|MSDS [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmalogistics.com [pharmalogistics.com]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Selegiline Hydrochloride
Essential Safety and Handling Guide for Selegiline Hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard and Exposure Data
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Adherence to proper handling procedures is critical to minimize exposure risk.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | H302 |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | - |
| Eye Irritation | May cause serious eye irritation.[1][2] | - |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2] | - |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[3] | H400 |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects.[3] | H410 |
| Quantitative Data | Value |
| Acute Oral Toxicity (LD50, Rat) | 385 mg/kg[1][5] |
| Melting Point | 141.5°C (286.7°F)[1] |
| Molecular Weight | 223.74 g/mol [3] |
| Occupational Exposure Limits | Not established.[3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent direct contact and inhalation. Requirements vary based on the scale of the operation.
| Situation | Required Personal Protective Equipment |
| Routine Laboratory Handling | Eye Protection: Splash goggles or safety glasses with side-shields.[1][3] Hand Protection: Chemical-resistant gloves.[1][3] Body Protection: Laboratory coat.[1][3] Respiratory Protection: Use an approved/certified dust respirator if dust is generated and ventilation is insufficient.[1][2] |
| Large Spill Response | Eye Protection: Splash goggles.[1] Hand Protection: Chemical-resistant gloves.[1] Body Protection: Full protective suit and boots.[1] Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use process enclosures or a local exhaust ventilation system (fume hood) to minimize airborne dust concentrations.[1][2]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[3]
-
Ignition Sources: Keep the compound away from heat and sources of ignition.[1][2] Ground all equipment containing the material to prevent static discharge.[1][6]
2. Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][7]
-
Prevent Contact: Do not ingest or breathe the dust.[1][6] Avoid all personal contact with skin and eyes.[1][3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the product.[2]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Conditions: Store in a cool, well-ventilated area away from direct sunlight and incompatible materials.[2][3] Specific protocols may require storage at room temperature, -20°C (for powder), or -80°C (in solvent).[2][3]
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plan
1. Accidental Release Measures:
-
Small Spills:
-
Large Spills:
2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water.[1] Remove contaminated clothing and shoes.[1] Get medical attention if irritation occurs.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a physician immediately.[2][3]
3. Disposal Protocol:
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Preferred Method: The best way to dispose of unused medicine is through a drug take-back program.[8] Check for local pharmacies or law enforcement agencies that offer this service.[8][9]
-
In-Laboratory Disposal (if take-back is not an option):
-
Do not flush down the toilet unless specifically instructed.[9]
-
Mix the this compound with an undesirable substance like used coffee grounds or cat litter.[10] Do not crush tablets or capsules.[10]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[9][10]
-
Dispose of the sealed container in the regular laboratory trash.[10]
-
Before discarding the original empty container, remove or scratch out all personal and identifying information from the label.[10]
-
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound|14611-52-0|MSDS [dcchemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Selegiline HCl | CAS#:14611-52-0 | Chemsrc [chemsrc.com]
- 7. cerilliant.com [cerilliant.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
